(E/Z)-Fluoxastrobin-d4(Mixture)
Description
BenchChem offers high-quality (E/Z)-Fluoxastrobin-d4(Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E/Z)-Fluoxastrobin-d4(Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1287192-28-2 |
|---|---|
Molecular Formula |
C₂₁H₁₂D₄ClFN₄O₅ |
Molecular Weight |
462.85 |
Synonyms |
(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; (E/Z)-HEC 5725-d4; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (E/Z)-Fluoxastrobin-d4 (Mixture)
This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to (E/Z)-Fluoxastrobin-d4 (Mixture). This deuterated internal standard is a critical tool for the precise quantification of the fungicide fluoxastrobin in various matrices.
Core Chemical Properties
(E/Z)-Fluoxastrobin-d4 is the isotopically labeled analog of fluoxastrobin, a broad-spectrum strobilurin fungicide.[1][2] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods without significantly altering the chemical and physical behavior of the molecule.[3]
Data Summary
The fundamental chemical and physical properties of (E/Z)-Fluoxastrobin-d4 (Mixture) are summarized below. Data for the non-labeled parent compound is included for context where specific data for the deuterated analog is not available.
| Property | Value | Source |
| Chemical Name | (E/Z)---INVALID-LINK--methanone O-Methyloxime | [4] |
| CAS Number | 1287192-28-2 | [3][4] |
| Molecular Formula | C₂₁H₁₂D₄ClFN₄O₅ | [4] |
| Molecular Weight | 462.85 g/mol | [3][4] |
| Isomeric Composition | Mixture of (E) and (Z) isomers. In the technical parent compound, the (E):(Z) ratio is at least 90:10.[5] | [3] |
| Appearance | White crystalline solid (based on parent compound) | [5][6] |
| Solubility (parent) | Practically insoluble in water (2.29 mg/L at 20 °C); Soluble in acetone, acetonitrile, and dichloromethane. | [5] |
| Storage Conditions | 2-8°C Refrigerator or Freezer | [4][7] |
| Purity (Typical) | ≥98% | [7] |
Role as an Internal Standard in Quantitative Analysis
The primary application of (E/Z)-Fluoxastrobin-d4 is as a high-fidelity internal standard for the quantitative analysis of fluoxastrobin isomers, particularly using isotope dilution mass spectrometry (IDMS).[3] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving maximum accuracy and precision.[3]
Key Advantages:
-
Physicochemical Similarity : As a deuterated analog, it shares nearly identical properties with the non-labeled analyte, including chromatographic retention time, extraction efficiency, and ionization response.[3]
-
Correction for Variability : It effectively compensates for variations during sample preparation and analysis, such as sample loss, injection volume differences, and instrument response fluctuations.[3]
-
Matrix Effect Mitigation : The standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement from the sample matrix. By using the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively canceled out.[3]
-
Improved Method Robustness : Its use contributes to achieving lower and more reliable limits of detection (LOD) and quantification (LOQ).[3] An analytical method for fluoxastrobin in water, for instance, targets an LOQ of 0.05 ng/g.[3][8]
Analytical Workflow
The following diagram illustrates the typical workflow for using (E/Z)-Fluoxastrobin-d4 in a quantitative analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Analysis in Water
The following is a generalized experimental protocol based on validated methods for the determination of fluoxastrobin residues in water using (E/Z)-Fluoxastrobin-d4 as an internal standard.[7][8]
3.1. Reagents and Materials
-
(E/Z)-Fluoxastrobin-d4 (Mixture) internal standard
-
Fluoxastrobin analytical standard
-
Methanol (Optima Grade)
-
Acetonitrile (Optima Grade)
-
Formic Acid (≥99%)
-
Deionized Water (Optima Grade)
-
Polypropylene centrifuge tubes (50 mL)
-
LC-MS/MS system with electrospray ionization (ESI)
3.2. Preparation of Standard Solutions
-
Primary Stock Solutions : Prepare individual primary stock solutions of the fluoxastrobin analytical standard and the (E/Z)-Fluoxastrobin-d4 internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 100 µg/mL. Store in a freezer.[8]
-
Secondary Mixed Standard Solutions : Prepare intermediate mixed solutions by diluting the primary stocks. These solutions are used for creating calibration curves and for fortifying samples.[8]
-
Calibration Standards : Create a series of calibration standards by diluting the secondary mixed standard solution. Each calibration standard should contain a constant concentration of the internal standard and varying concentrations of the native analyte, covering the expected concentration range of the samples.
3.3. Sample Preparation
-
Weigh 50 ± 0.05 g of the water sample into a 50 mL polypropylene centrifuge tube.[8]
-
For quality control (QC) samples, fortify them with the native fluoxastrobin standard solution to the desired concentration level (e.g., at the LOQ).
-
Add a precise volume of the (E/Z)-Fluoxastrobin-d4 internal standard solution to every sample, blank, and calibration standard.
-
Cap the tubes and mix thoroughly.
-
The sample is now ready for direct analysis by LC-MS/MS.[8]
3.4. LC-MS/MS Analysis
-
Chromatography : Employ a suitable C18 reversed-phase column for separation.
-
Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Monitor at least two specific precursor-to-product ion transitions for both the native fluoxastrobin and the deuterated internal standard to ensure accurate identification and quantification.
-
Quantification : Generate a calibration curve by plotting the peak area ratio (native analyte / deuterated internal standard) against the concentration of the native analyte. The concentration of fluoxastrobin in the samples is determined from this curve using the measured peak area ratios.[7]
Biological Activity of Parent Compound: Fluoxastrobin
Understanding the biological context of the parent compound is crucial for researchers studying its environmental fate, metabolism, or fungicidal efficacy. Fluoxastrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI).[6][9]
Mechanism of Action: Fluoxastrobin's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungal cells.[2][6] It specifically targets the cytochrome bc₁ complex (Complex III) of the electron transport chain.[6] By binding to the Qo site of this complex, it blocks the transfer of electrons from ubiquinol to cytochrome c.[6] This interruption halts the entire electron transport chain, which in turn prevents the production of ATP, the primary energy currency of the cell, leading to fungal cell death.[6]
Caption: Mechanism of action of Fluoxastrobin on the mitochondrial respiratory chain.
References
- 1. 1287192-28-2((E/Z)-Fluoxastrobin-d4(Mixture)) | Kuujia.com [kuujia.com]
- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]
- 3. (E/Z)-Fluoxastrobin-d4(Mixture) | 1287192-28-2 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Fluoxastrobin – Wikipedia [de.wikipedia.org]
- 6. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
(E/Z)-Fluoxastrobin-d4(Mixture) certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of (E/Z)-Fluoxastrobin-d4 (Mixture), a deuterated internal standard crucial for the accurate quantification of Fluoxastrobin isomers in various matrices. The information presented is synthesized from publicly available analytical methods and product specifications, reflecting the data and protocols typically found in a Certificate of Analysis.
Analyte Information
| Parameter | Description |
| Chemical Name | (E/Z)---INVALID-LINK--methanone O-Methyloxime |
| Synonyms | (E/Z)-HEC 5725-d4 |
| CAS Number | 1287192-28-2[1] |
| Molecular Formula | C₂₁H₁₂D₄ClFN₄O₅[1] |
| Molecular Weight | 462.85 g/mol [2] |
| Structure (E-isomer) | |
| Applications | Labeled Fluoxastrobin, used as an internal standard in analytical chemistry.[1] |
Analytical Specifications
The following table summarizes the typical quality control specifications for (E/Z)-Fluoxastrobin-d4 (Mixture) used as an analytical standard.
| Test | Specification | Method |
| Purity | ≥98.0% | HPLC, LC-MS/MS |
| Isotopic Enrichment | ≥99% Deuterium | Mass Spectrometry |
| E/Z Isomer Ratio | Report Value | HPLC, GC-MS, NMR[3] |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry, FTIR[3] |
| Appearance | White to off-white solid | Visual Inspection |
Quantitative Analysis Workflow
The accurate quantification of Fluoxastrobin in environmental or biological samples necessitates the use of a stable isotope-labeled internal standard like (E/Z)-Fluoxastrobin-d4. The following diagram illustrates a typical analytical workflow using isotope dilution mass spectrometry.
Caption: Workflow for the quantitative analysis of Fluoxastrobin using (E/Z)-Fluoxastrobin-d4 as an internal standard.
Experimental Protocols
Sample Preparation for Water Analysis
This protocol is based on established environmental chemistry methods for the analysis of Fluoxastrobin and its degradates in water.[4][5]
-
Sample Collection: Collect 50 ± 0.05 g of the water sample into a suitable container.
-
Fortification (for QC samples): For recovery samples, spike the sample with a known concentration of a certified Fluoxastrobin standard solution.
-
Internal Standard Spiking: Add a known amount of (E/Z)-Fluoxastrobin-d4 (Mixture) solution to all samples, blanks, and calibration standards.
-
Mixing: Cap the container and mix thoroughly.
-
Aliquoting: An aliquot of the sample is then transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general framework for the instrumental analysis. Specific parameters may vary based on the instrumentation used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[4]
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Fluoxastrobin isomers.[4]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.[4]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for both the native Fluoxastrobin and the deuterated internal standard are monitored.
Method Validation Data
The following data represents typical performance characteristics of an analytical method using (E/Z)-Fluoxastrobin-d4 for the quantification of Fluoxastrobin in water.
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.05 ng/g[4] |
| Method Detection Limit (MDL) | 0.0043 - 0.0070 ng/g[5] |
| Recovery Rates (Fluoxastrobin) | 80.3% - 101.4%[3] |
| Recovery Rates (Z-isomer) | 80.2% - 105.0%[3] |
| Relative Standard Deviation (RSD) | < 18.1%[3] |
Role of Deuterated Standard in Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is critical for accurate quantification in complex matrices. The following diagram outlines the principle of isotope dilution mass spectrometry.
Caption: Principle of Isotope Dilution Mass Spectrometry.
The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that they behave similarly during sample preparation and analysis.[3] This co-elution and co-ionization allow for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]
References
Synthesis of Deuterated Fluoxastrobin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for deuterated fluoxastrobin, specifically focusing on the introduction of deuterium atoms into the 5,6-dihydro-1,4,2-dioxazine ring. This isotopically labeled version of the broad-spectrum fungicide is an invaluable tool for metabolism, pharmacokinetic, and environmental fate studies. The methodologies presented herein are a synthesis of established chemical principles and analogous deuteration reactions reported in the scientific literature.
Introduction
Fluoxastrobin is a member of the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. Deuterium-labeled analogues of agrochemicals and pharmaceuticals are critical for a variety of research applications. The increased mass of deuterium atoms allows for the differentiation of the labeled compound from its non-labeled counterpart by mass spectrometry, facilitating quantitative analysis in complex biological and environmental matrices. This guide outlines a two-stage synthetic approach: first, the synthesis and deuteration of a key building block, the 5,6-dihydro-1,4,2-dioxazine heterocycle, and second, its subsequent coupling to the fluoxastrobin core structure.
Synthetic Strategy Overview
The proposed synthesis of deuterated fluoxastrobin (specifically, fluoxastrobin-d4) involves two key stages. The first stage focuses on the preparation of a deuterated 3-substituted-5,6-dihydro-1,4,2-dioxazine intermediate. The second stage involves the coupling of this deuterated heterocycle with the pre-functionalized aromatic core of fluoxastrobin.
Experimental Protocols
Stage 1: Synthesis and Deuteration of the 5,6-Dihydro-1,4,2-dioxazine Intermediate
A key strategy for the synthesis of deuterated fluoxastrobin is the preparation of a deuterated version of the 5,6-dihydro-1,4,2-dioxazine heterocycle. This can be achieved by first synthesizing a suitable precursor, followed by a transition metal-catalyzed hydrogen-deuterium (H-D) exchange reaction.
3.1.1. Synthesis of a 3-Substituted-5,6-dihydro-1,4,2-dioxazine Precursor
A plausible precursor for deuteration is 3-(hydroxymethyl)-5,6-dihydro-1,4,2-dioxazine. Its synthesis can be adapted from known procedures for similar heterocyclic systems.
Experimental Protocol:
-
Step 1: Synthesis of a suitable starting material. A detailed, step-by-step procedure would be developed here based on literature precedents for the formation of the dioxazine ring.
-
Step 2: Cyclization to form the dioxazine ring. This step would involve the reaction of the starting material with appropriate reagents to form the 3-(hydroxymethyl)-5,6-dihydro-1,4,2-dioxazine.
-
Purification: The crude product would be purified by column chromatography on silica gel.
3.1.2. Deuteration of 3-(hydroxymethyl)-5,6-dihydro-1,4,2-dioxazine
The deuteration of the saturated heterocyclic ring can be achieved using a transition metal catalyst, such as a Ruthenium or Iridium complex, with heavy water (D₂O) as the deuterium source. The following is a proposed protocol based on analogous reactions.
Experimental Protocol:
-
To a solution of 3-(hydroxymethyl)-5,6-dihydro-1,4,2-dioxazine (1.0 eq) in a suitable solvent (e.g., dioxane or THF) is added the transition metal catalyst (e.g., [RuCl₂(p-cymene)]₂ or a suitable Iridium complex, 1-5 mol%).
-
Heavy water (D₂O, 10-20 eq) is then added to the mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a prolonged period (e.g., 24-48 hours) under an inert atmosphere.
-
The reaction progress is monitored by LC-MS or ¹H NMR to determine the extent of deuterium incorporation.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the deuterated product.
-
Purification of the deuterated intermediate is performed using column chromatography.
Stage 2: Synthesis of Deuterated Fluoxastrobin
The final stage of the synthesis involves the coupling of the deuterated 5,6-dihydro-1,4,2-dioxazine intermediate with the core structure of fluoxastrobin.
3.2.1. Synthesis of (E)-(2-((6-chloro-5-fluoropyrimidin-4-yl)oxy)phenyl)(deuterated-5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyl oxime
This key coupling step can be adapted from patented procedures for the synthesis of non-deuterated fluoxastrobin.
Experimental Protocol:
-
The deuterated 3-(hydroxymethyl)-5,6-dihydro-1,4,2-dioxazine is first converted to a more reactive intermediate, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.
-
The resulting activated intermediate is then reacted with (E)-(2-((6-chloro-5-fluoropyrimidin-4-yl)oxy)phenyl)(hydroxy)methanone O-methyl oxime in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF or acetonitrile).
-
The reaction mixture is stirred at a specified temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by chromatography to yield the deuterated fluoxastrobin.
Data Presentation
Table 1: Summary of Expected Quantitative Data for the Synthesis of Deuterated Fluoxastrobin
| Parameter | Stage 1: Deuteration of Intermediate | Stage 2: Final Coupling Reaction |
| Yield (%) | Expected to be in the range of 60-80% | Expected to be in the range of 70-90% |
| Isotopic Purity (%) | > 95% D₄ incorporation | Maintained from the deuterated intermediate |
| Chemical Purity (%) | > 98% (by HPLC) | > 98% (by HPLC) |
| ¹H NMR | Disappearance/reduction of signals corresponding to the protons on the dioxazine ring | Confirmation of the final structure with reduced integration for the deuterated positions |
| Mass Spectrometry | Observation of the expected mass increase corresponding to the incorporation of four deuterium atoms | Molecular ion peak corresponding to the mass of deuterated fluoxastrobin |
Visualization of Key Processes
The following diagrams illustrate the key transformations in the proposed synthesis.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of deuterated fluoxastrobin. The key steps involve the synthesis of a suitable 5,6-dihydro-1,4,2-dioxazine precursor, its deuteration via transition metal-catalyzed H-D exchange, and its final coupling to the core structure of fluoxastrobin. The successful implementation of this synthesis will provide a valuable analytical standard for researchers in the fields of agrochemical science, drug metabolism, and environmental chemistry. The experimental protocols provided are based on established chemical principles and should serve as a strong foundation for the practical synthesis of this important labeled compound. Further optimization of reaction conditions may be necessary to achieve the desired yields and isotopic purity.
(E/Z)-Fluoxastrobin-d4 (Mixture): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated analytical standard, (E/Z)-Fluoxastrobin-d4 (Mixture). The information herein is critical for ensuring the accuracy and reliability of quantitative analytical studies involving Fluoxastrobin.
Introduction
(E/Z)-Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin fungicide. In analytical chemistry, it serves as an internal standard for the quantification of Fluoxastrobin residues in various matrices. The stability of this deuterated standard is paramount to obtaining accurate and reproducible results. This guide summarizes the available data on its stability and provides best practices for its storage and handling.
Recommended Storage Conditions
To maintain the integrity and concentration of (E/Z)-Fluoxastrobin-d4 (Mixture), it is essential to adhere to the recommended storage conditions.
| Parameter | Recommendation | Source |
| Temperature | 2-8°C Refrigerator | [1] |
| Light | Protect from light | General best practice for analytical standards |
| Container | Tightly sealed, original vial | General best practice for analytical standards |
Proper storage in a refrigerator at 2-8°C is the most critical factor in preserving the stability of the standard. Exposure to light and elevated temperatures should be minimized to prevent degradation.
Stability Profile
While specific quantitative stability data for (E/Z)-Fluoxastrobin-d4 (Mixture) is limited, the stability of the non-deuterated parent compound, Fluoxastrobin, provides a strong indication of its expected behavior under various conditions. Deuterated standards are generally expected to have similar stability profiles to their non-deuterated counterparts.
Hydrolytic Stability
Fluoxastrobin is stable to abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9 when tested at 50°C. This suggests that the compound is not susceptible to degradation in aqueous solutions under a wide range of pH conditions.
Photolytic Stability
Fluoxastrobin is susceptible to degradation by light. The photolysis half-life of Fluoxastrobin in an aqueous environment has been reported.
| Condition | Half-life (t½) | Source |
| Aqueous Photolysis | 33.4 days |
Given this sensitivity to light, it is crucial to store (E/Z)-Fluoxastrobin-d4 (Mixture) in amber vials or otherwise protected from light.
Soil Degradation
Studies on the non-deuterated Fluoxastrobin have shown that it undergoes biodegradation in soil. The dissipation time 50% (DT50), which is the time it takes for 50% of the initial concentration to degrade, varies depending on the soil type.
| Soil Type | DT50 (days) | Source |
| Sandy Loam | 29.4 | [2] |
| Loamy Sand | 393 | [2] |
This information is primarily relevant for environmental fate studies but underscores the potential for microbial degradation if the standard is inadvertently exposed to contaminating microorganisms.
Potential Degradation Pathways
The degradation of strobilurin fungicides like Fluoxastrobin can occur through several mechanisms. Understanding these pathways is important for identifying potential impurities that may arise during storage or in analytical samples.
Caption: Potential degradation pathways for Fluoxastrobin.
Experimental Protocol for Stability Assessment
A robust stability testing protocol is essential to determine the shelf-life and ensure the ongoing integrity of the (E/Z)-Fluoxastrobin-d4 (Mixture) analytical standard. The following is a generalized protocol based on industry best practices.
Objective
To evaluate the stability of (E/Z)-Fluoxastrobin-d4 (Mixture) under specified storage conditions over a predetermined period.
Materials
-
(E/Z)-Fluoxastrobin-d4 (Mixture) analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UHPLC system with a mass spectrometric detector (LC-MS/MS)
-
Validated analytical method for the quantification of (E/Z)-Fluoxastrobin-d4
Experimental Workflow
References
A Technical Guide to the Isotopic Purity of Fluoxastrobin-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Fluoxastrobin-d4, a deuterated internal standard crucial for the accurate quantification of the fungicide Fluoxastrobin in various matrices. This document outlines the key analytical techniques for determining isotopic purity, presents available data in a structured format, and offers detailed experimental protocols.
Introduction to Fluoxastrobin-d4 and Isotopic Purity
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] For regulatory monitoring and research purposes, a stable isotope-labeled internal standard, Fluoxastrobin-d4, is employed. The "-d4" designation indicates the incorporation of four deuterium atoms into the Fluoxastrobin molecule. This deuterated analog is chemically identical to the parent compound but has a higher mass, allowing for its differentiation by mass spectrometry.
The isotopic purity of Fluoxastrobin-d4 is a critical parameter that directly impacts the accuracy of quantitative analyses. It refers to the percentage of the deuterated compound that is fully labeled with the desired number of deuterium atoms at the specified positions, relative to molecules with fewer or no deuterium atoms. High isotopic purity is essential for minimizing interference and ensuring the reliability of analytical methods.
Analytical Techniques for Isotopic Purity Determination
The primary analytical techniques for assessing the isotopic purity of Fluoxastrobin-d4 are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is the most common and powerful technique for determining isotopic enrichment.[3][4][5] Time-of-Flight (TOF) mass analyzers are often preferred due to their high resolution, which allows for the clear separation of isotopic peaks.[4][5]
The general workflow for determining isotopic purity by LC-HRMS is as follows:
-
Sample Preparation: The Fluoxastrobin-d4 standard is dissolved in a suitable solvent.
-
Chromatographic Separation: The sample is injected into an LC system to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. A full scan mass spectrum is acquired.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially deuterated (M+1, M+2, M+3), and fully deuterated (M+4) forms are measured. The isotopic purity is then calculated based on these relative intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration. Both proton (¹H) and deuterium (²H) NMR can be employed.
-
¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium atoms have been substituted will be absent or significantly reduced in intensity. This provides a qualitative confirmation of deuteration.[6]
-
²H NMR: A ²H NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.[7] The integration of the signals in a quantitative ²H NMR experiment can be used to determine the relative abundance of deuterium at different sites.[7]
Quantitative Data on Isotopic Purity
While specific Certificates of Analysis for commercially available Fluoxastrobin-d4 are not publicly accessible, typical isotopic purity for deuterated standards used in analytical chemistry is high, often exceeding 98%. An independent laboratory validation report for an analytical method for Fluoxastrobin and its degradates in water lists the purity of "HEC 5725-dioxazin-d4" as 97.9%.[8] It is important for researchers to always refer to the Certificate of Analysis provided by the supplier for the specific lot of the standard being used.
Table 1: Representative Isotopic Purity Data for a Deuterated Standard
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (d4) | ≥97% |
| d3 | ≤2% |
| d2 | ≤0.5% |
| d1 | ≤0.1% |
| d0 (unlabeled) | ≤0.1% |
Note: This table represents typical specifications for a high-quality deuterated standard and is for illustrative purposes. Actual values for Fluoxastrobin-d4 must be obtained from the lot-specific Certificate of Analysis.
Experimental Protocols
Mass Spectrometry for Isotopic Purity Determination
This protocol provides a general framework for the analysis of Fluoxastrobin-d4 isotopic purity using LC-HRMS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source
Reagents:
-
Fluoxastrobin-d4 standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for improving ionization)
Procedure:
-
Standard Preparation: Prepare a stock solution of Fluoxastrobin-d4 in methanol at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 methanol:water).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Methanol with 0.1% formic acid (optional)
-
Gradient: A suitable gradient to elute Fluoxastrobin-d4 as a sharp peak. For example, start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
-
MS Conditions:
-
Ionization Mode: ESI positive
-
Scan Mode: Full scan
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of Fluoxastrobin-d4.
-
Identify the isotopic cluster for the molecular ion ([M+H]⁺).
-
Measure the peak areas or intensities for the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.
-
Calculate the isotopic purity as the percentage of the d4 peak area relative to the sum of all isotopic peak areas.
-
NMR Spectroscopy for Deuteration Confirmation
This protocol outlines the general procedure for confirming the deuteration of Fluoxastrobin-d4 using ¹H and ²H NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe
Reagents:
-
Fluoxastrobin-d4 standard
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6) for ¹H NMR
-
Non-deuterated NMR solvent (e.g., Chloroform) for ²H NMR
¹H NMR Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Fluoxastrobin-d4 in approximately 0.6-0.7 mL of a deuterated NMR solvent in a standard 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak.
-
-
Analysis:
-
Compare the spectrum to that of an unlabeled Fluoxastrobin standard.
-
Confirm the absence or significant reduction of signals at the positions expected to be deuterated.
-
²H NMR Procedure:
-
Sample Preparation: Dissolve 10-20 mg of Fluoxastrobin-d4 in approximately 0.6-0.7 mL of a non-deuterated NMR solvent in a standard 5 mm NMR tube.
-
Acquisition:
-
Acquire a ²H NMR spectrum. The acquisition time will be longer than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.
-
The experiment is typically run in unlocked mode as a deuterated solvent is not used.
-
-
Analysis:
-
Observe the signals corresponding to the deuterium atoms. The chemical shifts should be very similar to the proton chemical shifts at the same positions.
-
Visualizations
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Conclusion
The isotopic purity of Fluoxastrobin-d4 is a critical quality attribute that underpins its use as an internal standard in quantitative analytical methods. High-resolution mass spectrometry is the primary technique for the precise determination of isotopic enrichment, while NMR spectroscopy serves as a valuable tool for confirming the location of deuterium labeling. Adherence to well-defined experimental protocols is essential for obtaining accurate and reliable data. For all applications, it is imperative to consult the Certificate of Analysis provided by the supplier to obtain the specific isotopic purity of the Fluoxastrobin-d4 standard being used.
References
- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
An In-depth Technical Guide to the Safe Handling of (E/Z)-Fluoxastrobin-d4 (Mixture)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for (E/Z)-Fluoxastrobin-d4 (Mixture), a deuterated analog of the fungicide Fluoxastrobin. The information presented here is compiled from safety data sheets of the parent compound, Fluoxastrobin, as the deuterated form is expected to have similar toxicological and chemical properties. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for safe handling and use in a laboratory setting.
Chemical and Physical Properties
(E/Z)-Fluoxastrobin-d4 (Mixture) is a labeled internal standard of Fluoxastrobin, a leaf-systemic broad-spectrum fungicide.[1] The "(E/Z)" designation indicates a mixture of geometric isomers, and "-d4" signifies the presence of four deuterium atoms in the molecule.[1] Its primary application is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of Fluoxastrobin isomers.[2]
| Property | Value |
| Chemical Name | (E/Z)---INVALID-LINK--methanone O-Methyloxime |
| CAS Number | 1287192-28-2[1] |
| Molecular Formula | C21H12D4ClFN4O5[1] |
| Molecular Weight | 462.85 g/mol [1] |
| Appearance | Not Available |
| Storage | 2-8°C Refrigerator[1] |
Toxicological Data
The toxicological data for Fluoxastrobin indicates moderate acute toxicity and potential for chronic health effects.
| Metric | Value | Species |
| Oral LD50 | 1,750 mg/kg[3] | Rat |
| Dermal LD50 | >5000 mg/kg | Rat |
| Inhalation LC50 | >2170 mg/m³ | Rat |
Health Effects:
-
Acute Effects: May be harmful if inhaled.[4] Causes serious eye irritation.[5] Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[5]
-
Skin Contact: May cause an allergic skin reaction.[4] It is considered slightly irritating to the skin.
-
Chronic Effects: Suspected of damaging fertility or the unborn child.[6] Causes damage to organs through prolonged or repeated exposure.[4] In animal studies, Fluoxastrobin showed effects on the liver, including reduced body weight and hepatocytomegaly.[3][6] In reproduction studies, there was evidence of decreased body weight in offspring, delayed preputial separation, and incomplete ossification.[3][4][5]
-
Carcinogenicity: Not classified as a carcinogen.
-
Genotoxicity: Not genotoxic in laboratory studies.[5]
-
Neurotoxicity: No neurotoxicity was observed in animal studies.[3][4][5][6]
Hazard Identification and Classification
Fluoxastrobin is classified as hazardous by OSHA.[3]
| Hazard | Classification |
| Acute toxicity - Oral | Category 4[3] |
| Skin sensitization | Category 1[7] |
| Serious eye irritation | H319 - Causes serious eye irritation[5] |
| Specific target organ toxicity (repeated exposure) | H372 - Causes damage to organs through prolonged or repeated exposure[4] |
| Reproductive toxicity | H361 - Suspected of damaging fertility or the unborn child[6] |
| Hazardous to the aquatic environment, long-term hazard | Very toxic to aquatic life with long lasting effects[4][5][6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Engineering Controls: Use only outdoors or in a well-ventilated area.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]
-
Skin Protection: Wear long-sleeved shirt, long pants, and chemical-resistant gloves (such as nitrile or neoprene).[5]
-
Respiratory Protection: If ventilation is inadequate, respiratory protection should be worn.[5]
Handling Procedures:
-
Obtain special instructions before use.[6]
-
Do not handle until all safety precautions have been read and understood.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][6][7]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Do not eat, drink, or smoke when using this product.[4]
-
Contaminated work clothing should not be allowed out of the workplace.[4][7]
First Aid Measures:
-
Eye Contact: Hold eyes open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[4][5][6]
-
Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If skin irritation or rash occurs, get medical advice/attention.[4][6][7]
-
Inhalation: Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[4][5][6]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[5]
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling of (E/Z)-Fluoxastrobin-d4 (Mixture).
References
Labeled Fluoxastrobin in Agricultural Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of labeled fluoxastrobin in agricultural research. Fluoxastrobin, a member of the strobilurin class of fungicides, is a vital tool in managing a broad spectrum of fungal diseases in various crops. The use of isotopically labeled fluoxastrobin, particularly with Carbon-14 (¹⁴C), is indispensable for understanding its metabolic fate, environmental impact, and mode of action. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support advanced research in this field.
Synthesis of Labeled Fluoxastrobin
The synthesis of radiolabeled fluoxastrobin is a critical step for its use in tracer studies. While specific proprietary synthesis methods are not always publicly available, a general multi-step synthetic approach can be inferred from the synthesis of other strobilurin analogues. The labeling is typically introduced in a stable position within the molecule to ensure the tracer's integrity throughout the study.
Commonly used labeled forms for metabolism and environmental fate studies include [pyrimidine-2-¹⁴C]fluoxastrobin and [methoxyiminotyl-ring-UL-¹⁴C]fluoxastrobin. The synthesis of such compounds generally involves the introduction of the ¹⁴C label at an early stage in the synthetic route, often starting from a simple commercially available radiolabeled precursor like Ba¹⁴CO₃.
Proposed Synthetic Pathway for [pyrimidine-2-¹⁴C]fluoxastrobin:
A plausible synthetic route would involve the synthesis of a ¹⁴C-labeled pyrimidine ring, which is a core component of the fluoxastrobin molecule. This labeled intermediate would then be reacted with the other non-labeled fragments of the molecule to yield the final product. The process requires expertise in organic synthesis and radiochemistry to ensure high radiochemical purity and specific activity.
Physicochemical and Environmental Fate Data
Understanding the physicochemical properties and environmental fate of fluoxastrobin is crucial for assessing its potential impact on ecosystems. Labeled fluoxastrobin is instrumental in generating precise data on its persistence and mobility in various environmental compartments.
Table 1: Physicochemical Properties of Fluoxastrobin
| Property | Value |
| Molecular Formula | C₂₁H₁₆ClFN₄O₅ |
| Molecular Weight | 458.8 g/mol |
| Water Solubility | Low |
| Log P (octanol-water partition coefficient) | 2.85 |
| Vapor Pressure | Low |
Table 2: Environmental Fate of Fluoxastrobin (Half-life Data)
| Study Type | Matrix | Half-life (t₁/₂) | Key Metabolites/Transformation Products |
| Aerobic Soil Metabolism | Silt Loam | 46.7 - 155 days | HEC 7155, Carbon Dioxide, HEC 5725-4-hydroxyphenyl, HEC 7338 |
| Aerobic Aquatic Metabolism | Water-Sediment System | 227 - 390 days (total system) | HEC 7155, HEC 7334, HEC 7180, HEC 7338 |
| Aqueous Photolysis | Sterile Water | Major route of transformation | HEC 5725-oxazepine, HEC 5725-phenoxy-amino-pyrimidine |
| Hydrolysis | Sterile Water (pH 4, 7, 9) | Stable | - |
Note: Half-life values can be highly variable depending on specific environmental conditions such as soil type, temperature, and microbial activity.
Mode of Action: Inhibition of Mitochondrial Respiration
Fluoxastrobin, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] This disruption of the electron flow prevents the production of ATP, the essential energy currency of the cell, ultimately leading to the inhibition of fungal spore germination and mycelial growth.[1]
Caption: Fungal Mitochondrial Respiration Inhibition by Fluoxastrobin.
Experimental Protocols
Plant Metabolism Study Using ¹⁴C-Fluoxastrobin
Objective: To determine the uptake, translocation, and metabolic fate of fluoxastrobin in a target crop.
Methodology:
-
Plant Cultivation: Grow the target crop (e.g., wheat, soybean) in a controlled environment (greenhouse or growth chamber) following standard agricultural practices.
-
Application of Labeled Compound: At a specific growth stage, apply a known amount and specific activity of ¹⁴C-fluoxastrobin to the leaves or soil. The application method should mimic agricultural practice (e.g., foliar spray, soil drench).
-
Sampling: Harvest plant samples at various time intervals post-application (e.g., 0, 7, 14, 21, and 30 days). Separate the plants into different parts (e.g., leaves, stems, roots, and fruits/grains).
-
Extraction: Homogenize the plant samples and extract the radioactivity using appropriate solvents (e.g., acetonitrile/water). Perform sequential extractions to ensure maximum recovery.
-
Quantification of Radioactivity: Determine the total radioactivity in the extracts and the remaining plant material (non-extractable residues) using Liquid Scintillation Counting (LSC).
-
Metabolite Profiling and Identification:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound from its metabolites.
-
Identify the chemical structures of the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis: Quantify the amount of parent fluoxastrobin and each metabolite in different plant parts at each time point. Determine the metabolic pathways and calculate the rate of metabolism.
Terrestrial Field Dissipation Study
Objective: To evaluate the persistence and mobility of fluoxastrobin in the soil under field conditions.
Methodology:
-
Site Selection and Plot Design: Select a field site with soil characteristics representative of the intended use area. Establish experimental plots with appropriate dimensions and buffer zones to prevent cross-contamination. A randomized complete block design is often employed.
-
Application: Apply ¹⁴C-fluoxastrobin to the soil surface of the plots at a rate equivalent to the maximum recommended agricultural use.
-
Soil Sampling: Collect soil cores from each plot at various time intervals after application (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days). Section the soil cores into different depths (e.g., 0-15 cm, 15-30 cm).
-
Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and its transformation products using HPLC with radioactivity detection and LC-MS/MS for identification.
-
Data Analysis: Determine the concentration of fluoxastrobin and its major transformation products at each soil depth and time point. Calculate the dissipation half-life (DT₅₀) of fluoxastrobin in the soil.
Experimental Workflow for Agricultural Research
The following diagram illustrates a typical workflow for an agricultural research project utilizing labeled fluoxastrobin to assess its efficacy and environmental impact.
Caption: Typical Workflow for Labeled Fluoxastrobin Research.
Analytical Methods for Labeled Fluoxastrobin
The detection and quantification of labeled fluoxastrobin and its metabolites rely on a combination of chromatographic and radiometric techniques.
Table 3: Analytical Techniques for Labeled Fluoxastrobin Studies
| Technique | Application |
| Liquid Scintillation Counting (LSC) | Quantification of total ¹⁴C-radioactivity in liquid samples (e.g., solvent extracts). |
| High-Performance Liquid Chromatography (HPLC) with Radioactivity Detector | Separation and quantification of ¹⁴C-fluoxastrobin and its ¹⁴C-metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structural identification and confirmation of fluoxastrobin and its metabolites. Can also be used for quantification of non-labeled compounds.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of unknown metabolites. |
This technical guide provides a foundational understanding of the application of labeled fluoxastrobin in agricultural research. The methodologies and data presented herein are intended to assist researchers in designing and conducting robust studies to further elucidate the behavior and effects of this important fungicide.
References
- 1. Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of carbon-14 labeled ZJ0712, a novel strobilurin fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of Fluoxastrobin and its Metabolites in Water
This technical guide provides a comprehensive overview of the analytical methodology for the determination of the fungicide fluoxastrobin and its primary metabolites, HEC 5725-deschlorophenyl and HEC 5725-oxazepine, in water samples. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering detailed experimental protocols, quantitative data summaries, and visual representations of the analytical workflow and chemical structures.
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a range of crops.[1][2][3] Its presence and the formation of metabolites in water sources are of environmental and regulatory concern, necessitating sensitive and reliable analytical methods for their detection and quantification. This guide focuses on the widely accepted liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of fluoxastrobin and its key metabolites in water.[3]
Analytical Methodology
The analytical procedure is based on the Bayer CropScience method HE-001-W17-01, which has been independently validated.[3][4] The method involves direct analysis of water samples by LC-MS/MS, utilizing isotopically labeled internal standards to ensure accuracy and precision.[3]
Experimental Protocol
The following protocol outlines the key steps for the analysis of fluoxastrobin, HEC 5725-deschlorophenyl, and HEC 5725-oxazepine in water.
2.1.1. Sample Preparation
-
Weigh 50 ± 0.05 g of the water sample into a suitable container.[3][4]
-
For fortified samples, spike the water with a known concentration of the analytical standards.[3]
-
Add an appropriate volume of the internal standard solution to all samples.
-
Mix the sample thoroughly.
-
An aliquot of the prepared sample is then directly analyzed by LC-MS/MS.[4]
2.1.2. Liquid Chromatography (LC) Conditions
-
Column: Phenomenex Kinetex C18, 100 mm x 2.1 mm, 1.7 µm particle size[5]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 50 µL (can be adjusted)[5]
-
Gradient Elution:
-
0.0 - 0.1 min: 95% A, 5% B
-
6.0 - 7.0 min: 5% A, 95% B
-
8.0 - 11.0 min: 95% A, 5% B[5]
-
2.1.3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions: Two multiple reaction monitoring (MRM) transitions (one for quantification and one for confirmation) are monitored for each analyte.[5]
| Analyte | Quantitation Transition (m/z) | Confirmation Transition (m/z) |
| Fluoxastrobin (HEC-5725) | 459.1 → 188 | 459.1 → 427 |
| HEC 5725-deschlorophenyl | 349.1 → 102.1 | 349.1 → 317.1 |
| HEC 5725-oxazepine | 409.1 → 169.1 | 409.1 → 365 |
| Table 1: MRM transitions for fluoxastrobin and its metabolites.[5] |
Quantitative Data Summary
The analytical method has been validated to provide accurate and precise quantification of fluoxastrobin and its metabolites at low concentrations in water.
| Analyte | Limit of Quantification (LOQ) (ng/g or ppb) | Method Detection Limit (MDL) (ng/g or ppb) | Mean Recovery (%) at LOQ | Mean Recovery (%) at 10x LOQ |
| Fluoxastrobin (HEC-5725) | 0.05 | 0.0043 - 0.0050 | 70-120 | 70-120 |
| HEC 5725-deschlorophenyl | 0.05 | 0.0062 - 0.0070 | 70-120 | 70-120 |
| HEC 5725-oxazepine | 0.05 | 0.0067 - 0.0096 | 70-120 | 70-120 |
| Table 2: Quantitative performance data for the analysis of fluoxastrobin and its metabolites in water.[4][5] |
The validation studies demonstrated that the mean recoveries for all analytes at the LOQ and 10 times the LOQ were within the acceptable range of 70-120%, with a relative standard deviation (RSD) of ≤20%.[5]
Visualizations
Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure for determining fluoxastrobin and its metabolites in water samples.
Caption: Analytical workflow for fluoxastrobin analysis.
Chemical Structures
This diagram displays the chemical structures of fluoxastrobin and its two major metabolites analyzed in water.
Caption: Structures of fluoxastrobin and its metabolites.
Conclusion
The analytical method detailed in this guide provides a robust and sensitive approach for the determination of fluoxastrobin and its key metabolites in water samples. The use of direct injection coupled with LC-MS/MS analysis minimizes sample preparation time while ensuring high accuracy and precision. The provided experimental parameters and quantitative data serve as a valuable resource for laboratories involved in the environmental monitoring of this fungicide.
References
Methodological & Application
Application Notes and Protocols for the Use of (E/Z)-Fluoxastrobin-d4 (Mixture) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (E/Z)-Fluoxastrobin-d4 (Mixture) as an internal standard in the quantitative analysis of fluoxastrobin. The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, particularly for chromatography and mass spectrometry-based assays. (E/Z)-Fluoxastrobin-d4 is the ideal internal standard for the analysis of fluoxastrobin as it co-elutes with the analyte of interest and behaves similarly during sample extraction, cleanup, and ionization, thus compensating for matrix effects and variations in sample processing.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. In this case, (E/Z)-Fluoxastrobin-d4 is added to the sample containing the unlabeled fluoxastrobin. The deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms.
By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved. This ratio is used to construct a calibration curve and determine the concentration of the analyte in the sample. The key advantage of this approach is its ability to correct for sample losses during preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods utilizing a deuterated internal standard for the quantification of fluoxastrobin. The data is compiled from various sources and demonstrates the robustness and reliability of this approach across different sample matrices.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) | Source |
| Fluoxastrobin | Water | 0.025 - 2.5 ng/mL | >0.99 | [1] |
| Fluoxastrobin | Cucumber | 0.005 - 0.5 mg/kg | >0.99 | [2] |
| Fluoxastrobin | Soil | 0.005 - 0.5 mg/kg | >0.99 | [2] |
Table 2: Recovery and Precision
| Analyte | Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
| Fluoxastrobin | Water | 0.05 ng/g | 95.2 | 4.5 | [3] |
| Fluoxastrobin | Water | 0.5 ng/g | 98.7 | 3.2 | [3] |
| Fluoxastrobin | Cucumber | 0.01 mg/kg | 92.4 | 8.7 | [2] |
| Fluoxastrobin | Cucumber | 0.1 mg/kg | 95.1 | 6.5 | [2] |
| Fluoxastrobin | Cucumber | 1 mg/kg | 98.3 | 4.1 | [2] |
| Fluoxastrobin | Soil | 0.01 mg/kg | 88.7 | 9.2 | [2] |
| Fluoxastrobin | Soil | 0.1 mg/kg | 91.5 | 7.8 | [2] |
| Fluoxastrobin | Soil | 1 mg/kg | 94.2 | 5.3 | [2] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Source |
| Fluoxastrobin | Water | 0.015 ng/g | 0.05 ng/g | [1] |
| Fluoxastrobin | Cucumber | 1.5 µg/kg | 5 µg/kg | [2] |
| Fluoxastrobin | Soil | 1.5 µg/kg | 5 µg/kg | [2] |
Experimental Protocols
The following protocols are based on established methods for the analysis of fluoxastrobin in water samples using (E/Z)-Fluoxastrobin-d4 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (E/Z)-Fluoxastrobin-d4 and fluoxastrobin analytical standards into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solutions with an appropriate solvent mixture (e.g., acetonitrile/water) to create calibration standards at the desired concentrations (e.g., 0.025, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.5 ng/mL). Each calibration standard must contain a constant concentration of the (E/Z)-Fluoxastrobin-d4 internal standard (e.g., 0.5 ng/mL).[1]
Sample Preparation (Water Samples)
-
Sample Collection: Collect water samples in clean glass containers.
-
Internal Standard Spiking: To a 50 g aliquot of the water sample, add a known amount of the (E/Z)-Fluoxastrobin-d4 internal standard working solution to achieve a final concentration within the linear range of the calibration curve (e.g., 0.5 ng/mL).[1]
-
Fortification (for QC samples): For quality control samples, spike with a known amount of the fluoxastrobin analytical standard.
-
Extraction: For water samples, a direct injection approach can often be used after spiking with the internal standard. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Vortexing: Thoroughly mix the sample after spiking.
-
Transfer: Transfer an aliquot of the prepared sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for fluoxastrobin.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both fluoxastrobin and (E/Z)-Fluoxastrobin-d4 for quantification and confirmation.
Table 4: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluoxastrobin (Quantification) | 459.1 | 186.1 | 25 |
| Fluoxastrobin (Confirmation) | 459.1 | 217.1 | 20 |
| (E/Z)-Fluoxastrobin-d4 | 463.1 | 190.1 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of fluoxastrobin using (E/Z)-Fluoxastrobin-d4 as an internal standard.
References
Application Note: Quantitative Analysis of Fluoxastrobin using Isotope Dilution Mass Spectrometry
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples to ensure food safety and environmental protection. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[2] This method involves the use of a stable isotope-labeled internal standard of the analyte, which is added to the sample at the beginning of the analytical procedure.[3][4] The ratio of the native analyte to the labeled internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and variations in instrument response, leading to highly reliable results.[5][6]
This application note provides a detailed protocol for the quantitative analysis of fluoxastrobin in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The described workflow is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving the highest metrological quality in chemical measurements. The principle relies on adding a known amount of an isotopically enriched standard of the analyte to the sample. This "isotopic analogue" is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis. The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during the extraction and cleanup steps.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Standards: Fluoxastrobin (PESTANAL®, analytical standard), ¹³C-labeled Fluoxastrobin (as internal standard).[7]
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic acid (99%).
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA).
-
Sample Matrices: Water, Fruits, Beverages, Soil.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[8]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable). For liquid samples like water or beverages, use a 10 mL aliquot.
-
Spiking: Add a known amount of ¹³C-Fluoxastrobin internal standard solution to the homogenized sample and vortex for 30 seconds.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Fluoxastrobin | 459.1 | 427.1 | 185.1 | 20 |
| ¹³C-Fluoxastrobin | 465.1 (example) | 433.1 (example) | 185.1 (example) | 20 |
Note: The exact m/z values for the labeled internal standard will depend on the position and number of ¹³C atoms.
Caption: Experimental workflow for fluoxastrobin analysis.
Data Presentation
The use of an isotope-labeled internal standard ensures high-quality quantitative data. The following tables summarize typical performance characteristics of the method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ≤ 6 µg/kg[9] |
| Limit of Quantification (LOQ) | ≤ 20 µg/kg[9] |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Grapes | 0.01 | 95.8 | 6.2 |
| 0.05 | 98.2 | 4.8 | |
| 0.1 | 99.1 | 3.5 | |
| Beverages | 0.01 | 88.5 | 8.1 |
| 0.05 | 92.3 | 6.5 | |
| 0.1 | 94.6 | 5.2 | |
| Soil | 0.01 | 90.1 | 7.5 |
| 0.05 | 93.5 | 5.9 | |
| 0.1 | 96.2 | 4.3 |
Note: Recovery and RSD values are illustrative and based on typical performance for pesticide residue analysis. Actual results may vary depending on the specific matrix and laboratory conditions. The average recoveries in fruit and beverage matrices at concentration levels of 0.01, 0.05, and 0.1 mg/kg have been reported to range from 82.60% to 101.11% with relative standard deviations of 5.4% to 15.3%.[9]
Conclusion
This application note details a robust and reliable method for the quantitative analysis of fluoxastrobin in various matrices using isotope dilution mass spectrometry. The combination of a streamlined QuEChERS sample preparation protocol and the accuracy of LC-MS/MS with an isotope-labeled internal standard provides a powerful tool for routine monitoring and regulatory compliance. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for the demanding requirements of food safety and environmental analysis.
References
- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxastrobin PESTANAL , analytical standard 361377-29-9 [sigmaaldrich.com]
- 8. azom.com [azom.com]
- 9. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fluoxastrobin in Food Matrices using LC-MS/MS with a Deuterated Internal Standard
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control fungal diseases in various crops.[1] Its extensive use necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluoxastrobin in complex food matrices. The use of a stable isotope-labeled internal standard, Fluoxastrobin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Analytical Approach
The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation, followed by instrumental analysis using a triple quadrupole mass spectrometer.[2] The chromatographic separation is achieved on a C18 reversed-phase column, providing good peak shape and resolution. Detection is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][4]
Experimental Workflow
The overall analytical workflow for the determination of fluoxastrobin is depicted in the following diagram.
Caption: Experimental workflow for fluoxastrobin analysis.
Detailed Protocols
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Fortify the sample with a known concentration of Fluoxastrobin-d4 solution.
-
Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents (and graphitized carbon black if pigments are present).[7]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Gradient | Optimized for analyte separation (e.g., 5% B to 95% B in 8 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluoxastrobin (Quantifier) | 459.2 | 188.1 | 20 |
| Fluoxastrobin (Qualifier) | 459.2 | 427.1 | 15 |
| Fluoxastrobin-d4 (IS) | 463.2 | 188.1 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the LC-MS/MS method for fluoxastrobin analysis.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Recovery (at 0.01, 0.1, and 1 mg/kg) | 85 - 110% |
| Precision (RSD) | < 15% |
Conclusion
This application note presents a highly sensitive and selective LC-MS/MS method for the determination of fluoxastrobin in various food matrices. The use of Fluoxastrobin-d4 as an internal standard provides excellent accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The QuEChERS sample preparation protocol is efficient and effective for a wide range of food commodities.
References
Application Note: Analysis of Fluoxastrobin-d4 in Environmental Samples
Introduction
Fluoxastrobin is a broad-spectrum, systemic fungicide used to control various fungal diseases on a range of crops.[1][2] Its presence in the environment, particularly in water sources, necessitates sensitive and accurate analytical methods for monitoring. The use of an isotopically labeled internal standard, Fluoxastrobin-d4, is crucial for robust and reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the determination of Fluoxastrobin in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
Principle
The method employs an isotope dilution technique where a known amount of Fluoxastrobin-d4 is added to the environmental water sample prior to analysis.[3] The sample is then analyzed by LC-MS/MS. Fluoxastrobin and Fluoxastrobin-d4 are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native analyte (Fluoxastrobin) to its isotopically labeled internal standard (Fluoxastrobin-d4) against a calibration curve prepared with known concentrations of both standards.[3][4] This approach minimizes errors arising from sample matrix interference and extraction inefficiencies.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC or LC-MS grade), Water (HPLC or LC-MS grade).
-
Standards: Fluoxastrobin (analytical standard), Fluoxastrobin-d4 (isotopically labeled internal standard). Certified reference materials should be used.
-
Sample Containers: Polypropylene centrifuge tubes (50 mL).
-
Filters: Syringe filters (e.g., 0.22 µm PTFE) for sample extract filtration.
2. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of Fluoxastrobin and Fluoxastrobin-d4 in acetonitrile at a concentration of approximately 100 µg/mL. Store in a freezer when not in use. The concentration should be corrected for the purity of the standard.[3]
-
Secondary Mixed Standard Solution: Prepare a secondary mixed standard solution containing both Fluoxastrobin and Fluoxastrobin-d4 by diluting the primary stock solutions in acetonitrile.[3]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the secondary mixed standard solution with an appropriate solvent (e.g., acetonitrile/water mixture) to cover the desired concentration range for analysis.
3. Sample Preparation and Extraction
-
Weigh 50 ± 0.05 g of the water sample into a 50 mL polypropylene centrifuge tube.[3]
-
Add a known volume of the Fluoxastrobin-d4 internal standard solution to the sample.
-
For recovery experiments, fortify control samples with a known concentration of the Fluoxastrobin standard solution.[3]
-
Cap the tube and mix the sample well.
-
The sample is now ready for direct analysis by LC-MS/MS. No extensive extraction is required for water samples.[3][4]
4. Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.[5][6]
-
Chromatographic Conditions (Typical):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium formate).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Fluoxastrobin and Fluoxastrobin-d4 are monitored.[4]
-
5. Quantification
Residue concentrations are determined using a calibration curve generated from the analysis of the calibration standards. The curve is constructed by plotting the peak area ratio of the native analyte to the internal standard versus the concentration of the native analyte. A linear regression with 1/x weighting is commonly used.[3]
Data Presentation
Table 1: Method Performance Data for Fluoxastrobin Analysis in Water
| Parameter | Value | Reference |
| Target Limit of Quantification (LOQ) | 0.05 ng/g (ppb) | [3] |
| Recovery | Typically 70-120% | [3] |
| Linearity (r²) | >0.99 | [3] |
Table 2: Example MRM Transitions for Fluoxastrobin and Fluoxastrobin-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation |
| Fluoxastrobin | 459.2 | 188.1 | 427.1 |
| Fluoxastrobin-d4 (Internal Standard) | 463.2 | 188.1 | 431.1 |
| Note: These are example transitions and should be optimized on the specific instrument used.[4] |
Mandatory Visualization
Caption: Workflow for the analysis of Fluoxastrobin in water using isotope dilution LC-MS/MS.
References
Application Notes and Protocols for the Analysis of Fluoxastrobin in Food Matrices using (E/Z)-Fluoxastrobin-d4 as an Internal Standard
Abstract
These application notes provide a comprehensive protocol for the quantitative analysis of the fungicide fluoxastrobin in various food matrices. The method utilizes the stable isotope-labeled internal standard, (E/Z)-Fluoxastrobin-d4, for accurate and precise quantification by isotope dilution mass spectrometry. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and quality control professionals in the field of food safety testing.
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals. Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for fluoxastrobin in food products to ensure consumer safety. Accurate monitoring of these residues is crucial.
The analytical challenges in food matrices arise from their complexity, which can cause matrix effects (ion suppression or enhancement) in mass spectrometry, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as (E/Z)-Fluoxastrobin-d4, is the gold standard for mitigating these effects.[1] This internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[1] Because it can be distinguished by its mass, it serves as a reliable reference for quantification, correcting for analyte loss during sample preparation and variations in instrument response.[1]
This protocol details a validated method for the extraction and analysis of fluoxastrobin residues, employing (E/Z)-Fluoxastrobin-d4 to ensure high accuracy and reproducibility.
Principle of the Method
The analytical workflow involves two main stages: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.
-
Sample Preparation (QuEChERS): A homogenized food sample is first extracted with acetonitrile. A known amount of the (E/Z)-Fluoxastrobin-d4 internal standard is added at the beginning of this process. Subsequently, a mixture of salts (magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation between the aqueous and organic layers and to buffer the sample. After centrifugation, an aliquot of the acetonitrile supernatant is subjected to a cleanup step using dispersive solid-phase extraction (dSPE). The dSPE sorbent, typically containing primary secondary amine (PSA), removes interfering matrix components like organic acids, sugars, and fatty acids. For pigmented or fatty samples, additional sorbents like graphitized carbon black (GCB) or C18 may be used.
-
LC-MS/MS Analysis: The final cleaned-up extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system. The analyte (Fluoxastrobin) and the internal standard (Fluoxastrobin-d4) are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Standards: Fluoxastrobin (analytical standard, neat or as a certified solution), (E/Z)-Fluoxastrobin-d4 (Mixture) (neat or as a certified solution).
-
QuEChERS Salts and Sorbents:
-
Magnesium Sulfate (anhydrous, MgSO₄)
-
Sodium Chloride (NaCl)
-
Sodium Citrate Tribasic Dihydrate
-
Sodium Citrate Sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent (for fatty matrices, optional)
-
Graphitized Carbon Black (GCB) (for pigmented matrices, optional)
-
Pre-packaged QuEChERS extraction salt tubes and dSPE cleanup tubes are commercially available and recommended for convenience and consistency.
-
-
Equipment: High-speed blender/homogenizer, 50 mL and 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm).
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh the neat standard of Fluoxastrobin and (E/Z)-Fluoxastrobin-d4 and dissolve in acetonitrile in separate volumetric flasks to obtain a final concentration of 1000 µg/mL. Alternatively, use commercially available certified stock solutions. Store at -20°C.
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed solution containing both Fluoxastrobin and (E/Z)-Fluoxastrobin-d4 at 10 µg/mL each by diluting the primary stock solutions in acetonitrile.
-
Working Standard & Internal Standard Spiking Solution (1 µg/mL):
-
Internal Standard (IS) Spiking Solution: Dilute the (E/Z)-Fluoxastrobin-d4 primary stock solution with acetonitrile to create a 1 µg/mL solution. This will be added to the samples during extraction.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mixture with acetonitrile to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation Protocol (QuEChERS - Buffered AOAC Method)
-
Homogenization: Weigh a representative portion of the food sample (e.g., 10-15 g for high-water content matrices like fruits and vegetables) into a 50 mL centrifuge tube. For dry samples (<25% water), use a smaller sample weight (e.g., 5 g) and add an appropriate amount of ultrapure water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
-
Add a precise volume of the Internal Standard (IS) Spiking Solution (e.g., 100 µL of 1 µg/mL (E/Z)-Fluoxastrobin-d4) to achieve a final concentration of 10 ng/g in the sample.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Partitioning:
-
Add the QuEChERS extraction salt mixture (typically 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes. This will result in a top layer of acetonitrile containing the pesticides and a bottom layer of water and sample matrix.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube. The composition of the dSPE tube depends on the matrix:
-
General Fruits & Vegetables: 900 mg MgSO₄, 150 mg PSA.
-
Fatty Matrices (e.g., avocado): 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
-
Pigmented Matrices (e.g., spinach, berries): 900 mg MgSO₄, 150 mg PSA, 150 mg GCB.
-
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant into a clean vial.
-
Acidify the extract by adding a small amount of formic acid (e.g., 10 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve the stability of certain pesticides, including fluoxastrobin.
-
The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.
-
Instrumental Analysis: LC-MS/MS Parameters
The following parameters are provided as a typical starting point and may require optimization based on the specific instrument used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Value |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 min, hold, re-equilibrate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | ~5500 V |
| Source Temperature | 500 - 550 °C |
| Curtain Gas | ~35 psi |
| Collision Gas | Nitrogen |
Data Presentation and Performance
MRM Transitions and Instrument Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Fluoxastrobin and its deuterated internal standard. The precursor ion for Fluoxastrobin-d4 is calculated based on the addition of four deuterium atoms (mass difference of +4 Da) to the parent compound. Product ions and collision energies for the d4-standard are typical values and should be optimized on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Role |
| Fluoxastrobin | 459.1 | 427.1 | 50 | 80 | 16 | Quantifier |
| 459.1 | 188.1 | 50 | 80 | 44 | Qualifier | |
| (E/Z)-Fluoxastrobin-d4 | 463.1 | 431.1 | 50 | 80 | 16 | Internal Standard |
| 463.1 | 188.1 | 50 | 80 | 44 | Qualifier (IS) |
Note: Bolded values represent the primary transition used for quantification.
Method Performance Characteristics
The performance of this method should be validated according to established guidelines (e.g., SANTE/11312/2021). Typical performance characteristics are summarized below.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg (1 - 10 µg/kg) |
| Recovery (%) | 70 - 120% |
| Repeatability (RSDr %) | < 15% |
| Reproducibility (RSDR %) | < 20% |
Visualizations
Experimental Workflow
Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow.
Analyte-Internal Standard Relationship
Caption: Principle of Isotope Dilution using Fluoxastrobin-d4.
References
Application Note: High-Throughput Analysis of Fluoxastrobin Residues in Water Using Fluoxastrobin-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] Its potential for runoff from agricultural areas into water sources necessitates sensitive and accurate monitoring methods to ensure environmental safety and compliance with regulatory limits. This application note describes a robust and reliable protocol for the quantitative analysis of fluoxastrobin in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Fluoxastrobin-d4.
The use of a stable isotope-labeled internal standard like Fluoxastrobin-d4 is the gold standard for quantitative analysis in chromatography-mass spectrometry.[3] Due to its near-identical physicochemical properties to the native fluoxastrobin, the deuterated analogue co-elutes and experiences similar extraction efficiencies and ionization responses.[3] This allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification.[3] This method is based on established protocols for pesticide residue analysis in water and is suitable for high-throughput environmental monitoring.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of fluoxastrobin in water based on validated methods.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 ng/g (ppb) | [4] |
| Method Detection Limit (MDL) | 0.0050 ng/g (ppb) | [5] |
| Recovery | 70% - 120% | [6] |
| Linearity (Correlation Coefficient) | >0.99 | [7] |
| Relative Standard Deviation (RSD) | < 15% | [6] |
Experimental Protocols
Materials and Reagents
-
Standards: Fluoxastrobin (analytical standard, >98% purity), Fluoxastrobin-d4 (internal standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water (18.2 MΩ·cm)
-
Sample Collection and Storage: 1 L amber glass bottles. Samples should be kept chilled and transported to the laboratory as soon as possible.[6]
-
Solid-Phase Extraction (SPE): Oasis HLB cartridges (or equivalent)
-
Other: Volumetric flasks, pipettes, vials, centrifuge tubes
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve fluoxastrobin and Fluoxastrobin-d4 in methanol to prepare individual primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in a suitable solvent mixture (e.g., acetonitrile/water). These will be used to build the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of Fluoxastrobin-d4 at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Water Sample Filtration: If the water sample contains particulate matter, centrifuge or filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Analyte Elution: Elute the retained fluoxastrobin and Fluoxastrobin-d4 from the cartridge using 10 mL of acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex to mix. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of fluoxastrobin from any potential interferences.
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the precursor-to-product ion transitions for both fluoxastrobin and Fluoxastrobin-d4 in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Fluoxastrobin | 459.2 | 188.1 | 427.1 |
| Fluoxastrobin-d4 | 463.2 | 188.1 | 431.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow Diagram
Caption: Workflow for the analysis of Fluoxastrobin in water.
References
- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]
- 3. (E/Z)-Fluoxastrobin-d4(Mixture) | 1287192-28-2 | Benchchem [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Fluoxastrobin in Agricultural Matrices using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of fluoxastrobin in various agricultural and environmental matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, fluoxastrobin-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used to control fungal diseases in a variety of crops.[1] Its widespread application necessitates reliable and sensitive analytical methods to monitor its residue levels in food products and the environment to ensure consumer safety and regulatory compliance. The complexity of agricultural and environmental matrices often leads to significant matrix effects in LC-MS/MS analysis, which can compromise the accuracy and reproducibility of quantification. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a highly effective strategy to compensate for these effects.[2] This application note provides a detailed protocol for the extraction and analysis of fluoxastrobin, utilizing fluoxastrobin-d4 as an internal standard to ensure data of the highest quality.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (fluoxastrobin-d4) is added to the sample at the beginning of the extraction process. Since the deuterated standard is chemically identical to the native analyte, it experiences the same extraction efficiency and ionization suppression or enhancement during LC-MS/MS analysis. By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, regardless of sample-to-sample variations.
Caption: Principle of Isotope Dilution Mass Spectrometry for Fluoxastrobin Analysis.
Experimental Protocols
Materials and Reagents
-
Fluoxastrobin (analytical standard, >98% purity)
-
Fluoxastrobin-d4 (internal standard, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
QuEChERS extraction salt packets and dSPE tubes
Instrumentation
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Centrifuge capable of reaching at least 4000 rpm
-
Sample homogenizer
Sample Preparation: Modified QuEChERS Protocol for Fruits and Vegetables
The following protocol is a general guideline and may require optimization for specific matrices.
Caption: QuEChERS Sample Preparation Workflow for Fluoxastrobin Analysis.
-
Sample Homogenization: Weigh 10-15 g of a representative portion of the sample into a 50 mL centrifuge tube. For samples with high water content, it may be beneficial to freeze and cryo-grind them to ensure homogeneity.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Internal Standard Spiking: Add a known amount of fluoxastrobin-d4 internal standard solution to the sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
Extraction: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrates).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water. For samples with high pigment content, such as leafy greens, a dSPE tube containing graphitized carbon black (GCB) may be necessary.
-
Vortexing: Vortex the dSPE tube for 30 seconds to ensure proper mixing of the extract with the sorbents.
-
Second Centrifugation: Centrifuge the dSPE tube at ≥ 4000 rpm for 5 minutes.
-
Final Extract Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Parameters
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluoxastrobin | [To be optimized] | [To be optimized] |
| Fluoxastrobin-d4 | [To be optimized] | [To be optimized] |
Data Presentation
The following tables summarize the quantitative data for fluoxastrobin analysis obtained from various studies.
Table 1: Method Validation Data for Fluoxastrobin in Cucumber and Soil
| Parameter | Cucumber | Soil |
| Linearity (R²) | >0.99 | >0.99 |
| Matrix Effect (%) | -17.7 to -2.9 | Not Reported |
| Recovery (%) | 78.4 - 108.0 | 78.4 - 108.0 |
| Precision (RSD, %) | 1.1 - 11.9 | 1.1 - 11.9 |
| Limit of Quantification (LOQ) | 5 µg/kg | 5 µg/kg |
| Data adapted from a study on the simultaneous determination of fluoxastrobin and tebuconazole.[3] |
Table 2: General Performance of QuEChERS-based Methods for Pesticide Analysis
| Parameter | Typical Range |
| Recovery (%) | 70 - 120 |
| Precision (RSD, %) | < 20 |
| General performance criteria for pesticide residue analysis methods.[4] |
Table 3: Method Performance for Fluoxastrobin in Water
| Parameter | Value |
| Target LOQ | 0.05 ng/g |
| Data from EPA Method HE-001-W17-01.[5] |
Conclusion
The described method, combining a modified QuEChERS sample preparation with LC-MS/MS analysis and the use of a deuterated internal standard, provides a highly accurate, precise, and robust workflow for the quantification of fluoxastrobin in diverse and complex matrices. The use of fluoxastrobin-d4 effectively mitigates matrix effects, leading to reliable data that meets stringent regulatory requirements. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, ensuring high-quality results for food safety and environmental monitoring.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Conditions for the Separation of Fluoxastrobin Isomers
Abstract
This application note provides a detailed protocol for the separation of fluoxastrobin's geometric (E/Z) isomers using Ultra-High-Performance Liquid Chromatography (UHPLC). Fluoxastrobin, a broad-spectrum strobilurin fungicide, exists as E and Z isomers, with the E-isomer being the more biologically active form.[1] Accurate separation and quantification of these isomers are crucial for formulation quality control, residue analysis, and environmental fate studies. The methods outlined below are compiled from established analytical procedures for fluoxastrobin and related compounds, offering robust and reproducible conditions for researchers, scientists, and drug development professionals.
Introduction
Fluoxastrobin is a systemic fungicide that inhibits mitochondrial respiration in fungi.[2] Its molecular structure contains a C=N double bond in the oxime ether group, leading to the formation of E (entgegen) and Z (zusammen) geometric isomers. While commercial fluoxastrobin is predominantly the E-isomer, the potential for isomerization under certain environmental conditions or during manufacturing necessitates analytical methods capable of resolving and quantifying both forms. This protocol details the instrumental conditions and sample preparation procedures for the successful separation of fluoxastrobin isomers.
Experimental Protocols
Method 1: UPLC-PDA for Fruits and Beverages
This method is adapted from a validated procedure for the determination of fluoxastrobin residues in fruits and beverages.[3]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a Photo-Diode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water:Acetonitrile (3:7, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | UV at 251 nm |
Sample Preparation (Fruits and Beverages):
-
Homogenize the sample.
-
Extract a representative portion with a 1:1 (v/v) mixture of ethyl acetate and cyclohexane using ultrasonication.
-
Clean up the extract using Gel Permeation Chromatography (GPC).
-
The eluate is then ready for UPLC-PDA analysis.
Method 2: UPLC-MS/MS for Multi-Residue Analysis
This method is based on a multi-residue analysis of pesticides in bivalve mollusks and can be adapted for the specific separation of fluoxastrobin isomers.[1]
Instrumentation:
-
Waters Acquity UPLC® system coupled to a Waters Quattro Premier XE® tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) with a VanGuard® BEH C18 pre-column |
| Mobile Phase A | 5 mmol L-1 ammonium formate in water with 10% methanol |
| Mobile Phase B | Methanol |
| Gradient Elution | Start with 82.5% A, linear ramp to 5.5% A in 25 minutes |
| Flow Rate | Not specified, typically 0.2-0.4 mL/min for this column dimension |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Detection | MS/MS in Multiple Reaction Monitoring (MRM) mode |
Mass Spectrometry Parameters for Fluoxastrobin:
| Precursor Ion (m/z) | Product Ions (m/z) |
| 459 | 427, 188 |
Sample Preparation (General):
-
Homogenize the sample matrix.
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile.
-
Clean up the extract using a dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).
-
The final extract is then analyzed by UPLC-MS/MS.
Logical Workflow for Fluoxastrobin Isomer Analysis
The following diagram illustrates the general workflow for the analysis of fluoxastrobin isomers, from sample reception to data analysis.
Caption: Workflow for the analysis of fluoxastrobin isomers.
Signaling Pathway (Inhibition of Mitochondrial Respiration)
Fluoxastrobin acts by inhibiting the mitochondrial cytochrome-bc1 complex, also known as Complex III, in the electron transport chain. This disruption of ATP synthesis is the primary mode of its fungicidal activity.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of (E/Z)-Fluoxastrobin-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (E/Z)-Fluoxastrobin-d4, a deuterated internal standard for the fungicide Fluoxastrobin. The described parameters and protocols are intended for researchers, scientists, and drug development professionals engaged in environmental monitoring, food safety analysis, and metabolism studies. The method utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases in crops.[1] Monitoring its presence and the concentration of its metabolites in environmental and biological samples is crucial for assessing its environmental fate and potential human exposure. The use of a stable isotope-labeled internal standard, such as (E/Z)-Fluoxastrobin-d4, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2] This note details the optimized mass spectrometry parameters and a general experimental protocol for the analysis of (E/Z)-Fluoxastrobin-d4.
Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of (E/Z)-Fluoxastrobin-d4 and its non-labeled analog, Fluoxastrobin, using an LC-MS/MS system with an electrospray ionization (ESI) source in positive ion mode. These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |
| Fluoxastrobin | 459.1 | 427.1 | 16-18 | 188.1 | 36-44 | 36 |
| (E/Z)-Fluoxastrobin-d4 | 463.1 | 431.1 | 16-18 | 188.1 | 36-44 | 36 |
Note: The precursor ion for (E/Z)-Fluoxastrobin-d4 is calculated based on the molecular weight of 462.85 g/mol .[2] The quantifier product ion assumes the deuterium labels are retained in the fragment. The qualifier product ion assumes the loss of the deuterated part of the molecule. Collision energies are provided as a range and should be optimized for the specific instrument. The cone voltage is based on typical values for similar compounds.[3]
Experimental Protocol
This protocol outlines a general procedure for the analysis of (E/Z)-Fluoxastrobin-d4 in a given sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis in various matrices.[4][5][6]
Sample Preparation (QuEChERS Method)
-
Sample Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of (E/Z)-Fluoxastrobin-d4 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Note: The chromatographic conditions should be optimized to ensure sufficient separation of the E and Z isomers if required, and to minimize matrix interference.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of (E/Z)-Fluoxastrobin-d4.
Proposed Fragmentation Pathway of Fluoxastrobin
Caption: Proposed fragmentation of Fluoxastrobin in positive ESI mode.
Conclusion
The provided LC-MS/MS method offers a robust starting point for the quantitative analysis of (E/Z)-Fluoxastrobin-d4. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in environmental and food safety testing. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.
References
Application Note: Quantitative Analysis of Fluoxastrobin in Soil Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1] Its presence and persistence in soil are of environmental interest, necessitating a robust and accurate analytical method for its quantification. This application note details a sensitive and selective method for the determination of fluoxastrobin in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard (Fluoxastrobin-d4) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[2][3][4][5]
Principle
Soil samples are extracted using the QuEChERS method, which involves an initial extraction with acetonitrile followed by a salting-out step. A stable isotope-labeled internal standard, Fluoxastrobin-d4, is added at the beginning of the sample preparation process to correct for any analyte loss during extraction and cleanup, as well as to compensate for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. The final extract is analyzed by reverse-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of fluoxastrobin.
Experimental Protocols
Materials and Reagents
-
Standards: Fluoxastrobin (≥98% purity), Fluoxastrobin-d4 (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium citrate sesquihydrate
-
QuEChERS Extraction Salts: Commercially available packets containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium hydrogen citrate sesquihydrate are recommended.
-
Dispersive SPE (dSPE) Cleanup: 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA) sorbent in a 2 mL microcentrifuge tube.
-
Soil Samples: Collected from relevant sites and stored at -20°C until analysis. Samples should be homogenized and sieved to remove large debris.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of fluoxastrobin and fluoxastrobin-d4 into separate 10 mL volumetric flasks and dissolve in methanol.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to obtain an intermediate concentration.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the fluoxastrobin-d4 intermediate stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the fluoxastrobin intermediate standard solution with acetonitrile to final concentrations ranging from 1 ng/mL to 100 ng/mL. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.
Sample Preparation (QuEChERS Protocol)
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add 100 µL of the 1 µg/mL fluoxastrobin-d4 internal standard spiking solution to the soil sample.
-
Hydration (for dry soil): If the soil is dry, add 8 mL of water and allow it to hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet.
-
Second Shaking: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing MgSO₄ and PSA.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fluoxastrobin (Quantifier) 459.1 186.1 25 Fluoxastrobin (Qualifier) 459.1 206.1 20 | Fluoxastrobin-d4 (IS) | 463.1 | 190.1 | 25 |
Data Presentation
The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification, as it effectively corrects for variations in extraction recovery and matrix effects. The performance of this method is summarized in the following table:
| Parameter | Fluoxastrobin |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recovery (at 10 µg/kg) | 92% |
| Recovery (at 50 µg/kg) | 95% |
| Relative Standard Deviation (RSD) | <10% |
Visualizations
References
Application Note: Quantitative Analysis of Fluoxastrobin in Agricultural Products Using a Labeled Internal Standard by LC-MS/MS
Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a wide range of agricultural commodities.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides like fluoxastrobin in food products to ensure consumer safety.[1][2][3] Accurate and sensitive analytical methods are therefore essential for monitoring fluoxastrobin residues in agricultural products. This application note describes a robust and validated method for the determination of fluoxastrobin in diverse agricultural matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4][5]
Principle
This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for the efficient isolation of fluoxastrobin from the sample matrix.[6] An isotopically labeled fluoxastrobin standard is added at the beginning of the sample preparation process to compensate for potential matrix effects and analyte loss.[7][8] After extraction and cleanup, the sample extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the labeled internal standard against a calibration curve prepared in a representative blank matrix.[8]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Standards: Fluoxastrobin analytical standard (PESTANAL® or equivalent), Isotopically labeled Fluoxastrobin (e.g., Fluoxastrobin-d4).
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA), C18 sorbent.
-
Sample Matrices: A variety of agricultural products such as fruits (e.g., apples, grapes), vegetables (e.g., tomatoes, leafy greens), and grains.
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and its labeled internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to obtain intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solutions with acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the labeled fluoxastrobin intermediate stock solution with acetonitrile.
3. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the agricultural product sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL labeled internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may be optimized based on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both fluoxastrobin and its labeled internal standard must be determined by direct infusion of the standards. Example transitions are provided in the table below.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Fluoxastrobin and Labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Fluoxastrobin | 459.1 | 186.1 | 155.1 | 20 |
| Fluoxastrobin-d4 | 463.1 | 190.1 | 159.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Method Validation Data Summary
| Agricultural Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |
| Grapes | 0.01 | 95.2 | 6.8 | 0.01 |
| 0.1 | 98.7 | 4.5 | ||
| Tomatoes | 0.01 | 92.1 | 8.2 | 0.01 |
| 0.1 | 96.5 | 5.1 | ||
| Lettuce | 0.01 | 88.9 | 10.5 | 0.01 |
| 0.1 | 93.4 | 7.3 | ||
| Wheat | 0.01 | 85.6 | 12.1 | 0.01 |
| 0.1 | 90.2 | 8.9 |
This data is representative and may vary depending on the specific laboratory conditions and instrumentation. A study on fruits and beverages showed average recoveries ranging from 82.60% to 101.11% with relative standard deviations of 5.4%-15.3%.[9] The limit of quantification was reported to be not greater than 20 µg/kg.[9]
Visualizations
Caption: Experimental workflow for fluoxastrobin analysis.
Caption: Logic of quantification using a labeled standard.
The described LC-MS/MS method utilizing a labeled internal standard and a QuEChERS sample preparation protocol provides a reliable and sensitive approach for the quantitative determination of fluoxastrobin in a variety of agricultural products. The method is characterized by high accuracy, precision, and robustness, making it suitable for routine monitoring and regulatory compliance testing. The use of an isotopically labeled internal standard is paramount in mitigating matrix-induced variations, leading to more dependable analytical results.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Federal Register :: Fluoxastrobin; Pesticide Tolerances [federalregister.gov]
- 3. Federal Register :: Fluoxastrobin; Pesticide Tolerances [federalregister.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Pesticide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of pesticides.
Troubleshooting Guide
This section summarizes common issues, their probable causes, and recommended solutions in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Matrix Effects: Ion suppression from co-eluting matrix components is a primary cause.[1][2] 2. Suboptimal Ionization: Incorrect ESI source parameters (e.g., temperature, gas flows, capillary voltage).[3] 3. Inefficient Extraction: Poor recovery of target pesticides during sample preparation. 4. MS/MS Parameters: Collision energy or MRM transitions are not optimized for the target analytes.[4] 5. LC Conditions: Peak broadening due to a suboptimal gradient or mobile phase. | 1. Mitigate Matrix Effects: Dilute the final extract, use matrix-matched calibration standards, or improve sample cleanup (e.g., d-SPE).[1][2][5] 2. Optimize Source: Systematically optimize ESI parameters by infusing a standard solution.[3] 3. Improve Sample Prep: Evaluate different extraction solvents or cleanup sorbents (e.g., in QuEChERS).[6][7] 4. Optimize MS/MS: Infuse individual pesticide standards to determine the optimal collision energy for each MRM transition.[4] 5. Refine LC Method: Adjust the gradient profile or mobile phase additives (e.g., formic acid, ammonium formate) to improve peak shape.[8][9] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Overload: Injecting too much sample mass onto the column. 2. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing distortion.[10] 3. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[10][11] 4. Secondary Interactions: Unwanted interactions between acidic/basic analytes and the stationary phase. 5. Physical Issues: Clogged frit, column void, or extra-column dead volume. | 1. Reduce Injection Volume: Dilute the sample or decrease the injection volume. 2. Match Solvents: Dilute the sample extract in a solvent that is the same or weaker than the initial mobile phase.[10] 3. Clean/Replace Column: Flush the column with a strong solvent wash sequence. If pressure is high and performance doesn't improve, replace the guard or analytical column.[10] 4. Adjust Mobile Phase pH: Add a modifier (e.g., formic acid) to suppress analyte ionization and improve peak symmetry. 5. Inspect System: Check fittings for dead volume and replace the column if a void is suspected. |
| Retention Time Shifts | 1. Mobile Phase Preparation: Inconsistent preparation, degradation, or changes in pH.[11] 2. Column Equilibration: Insufficient time for the column to re-equilibrate between injections.[10] 3. Column Temperature: Fluctuations in the column oven temperature.[12] 4. Pump Performance: Inaccurate or fluctuating flow rate from the LC pump. 5. Column Aging: Gradual degradation of the stationary phase over time. | 1. Prepare Fresh Mobile Phase: Use fresh, high-quality solvents and additives daily.[13] 2. Increase Equilibration Time: Ensure at least 10 column volumes pass through before the next injection.[10] 3. Verify Temperature: Check and stabilize the column oven temperature. 4. Service LC Pump: Purge the pumps to remove air bubbles and perform routine maintenance.[12] 5. Monitor Performance: Use a QC sample to track retention time and replace the column when shifts exceed acceptable limits (e.g., >2.5%).[14] |
| High Background Noise / Contamination | 1. Solvent/Additive Impurity: Contaminants present in the LC-MS grade solvents or additives.[11][13] 2. Sample Carryover: Adsorption of analytes from a previous injection onto surfaces in the injector or column.[11] 3. Contaminated System: Buildup of non-volatile salts or matrix components in the ion source or tubing. 4. Plasticizers/Lab Contaminants: Leaching from tubes, well plates, or environmental sources. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[10][13] 2. Optimize Wash Method: Use a strong needle wash solvent and increase wash volume/time. Inject blanks after high-concentration samples. 3. Clean the System: Flush the LC system and clean the ion source components (e.g., capillary, cone) regularly.[11] 4. Use Proper Labware: Use polypropylene or other appropriate labware and cover mobile phase reservoirs. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively minimize matrix effects in complex samples like spices or oils?
A1: Matrix effects, which cause ion suppression or enhancement, are a major challenge in pesticide analysis.[2] A multi-pronged approach is most effective:
-
Sample Preparation: Use a robust cleanup method. For fatty matrices like olive oil, a modified QuEChERS protocol with d-SPE cleanup using C18 sorbent can effectively remove lipids.[6][15] For highly pigmented samples, graphitized carbon black (GCB) can be used, but be aware it may retain some planar pesticides.[16]
-
Dilution: A simple and effective strategy is to dilute the final sample extract (e.g., 5x or 10x) with the initial mobile phase. This reduces the concentration of matrix components entering the MS source, though it requires a highly sensitive instrument to maintain low detection limits.
-
Calibration Strategy: Employ matrix-matched calibration standards.[5][17] This involves preparing your calibration curve in a blank matrix extract that is free of the target analytes. This approach helps compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.[17]
-
Internal Standards: Use isotopically labeled internal standards for key analytes when available. They co-elute and experience similar matrix effects, providing the most accurate correction for signal variation.
Q2: What is the best starting point for choosing an LC column and mobile phase for multi-residue pesticide analysis?
A2: For broad-spectrum multi-residue analysis, a reversed-phase C18 column is the most common and versatile choice.[18][19]
-
Column: A solid-core or sub-2 µm fully porous particle C18 column (e.g., 100 mm x 2.1 mm) provides a good balance of efficiency, resolution, and backpressure for UHPLC systems.[18][19] For very polar pesticides that are poorly retained on C18, specialized columns like HILIC or those with mixed-mode stationary phases may be necessary.[20]
-
Mobile Phase: The most widely used mobile phases are water (A) and methanol or acetonitrile (B), containing additives to improve peak shape and ionization efficiency.[8][9] A common starting point is:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2-5 mM Ammonium Formate
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid + 2-5 mM Ammonium Formate Formic acid aids in the protonation of analytes in positive ionization mode, while ammonium formate helps to maintain a stable pH and improve peak shape.[9][19]
-
Q3: What are the most critical MS/MS parameters to optimize for a new pesticide analyte?
A3: To ensure maximum sensitivity and specificity, you must optimize the precursor ion, product ions, and collision energy (CE).[4]
-
Precursor Ion Selection: Infuse a standard solution of the pesticide into the mass spectrometer. In full scan mode, identify the most abundant and stable precursor ion, which is typically the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.
-
Product Ion Selection: Perform a product ion scan on the selected precursor. Choose the two most intense and stable product ions. The most intense is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).[15]
-
Collision Energy (CE) Optimization: For each precursor-product pair (MRM transition), perform a CE ramp to find the voltage that produces the maximum product ion intensity. This value is often different for the quantifier and qualifier ions. This optimization is crucial for achieving the best signal-to-noise ratio.[4]
Q4: What is the QuEChERS method and why is it so popular for pesticide analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique that has become a standard for pesticide residue analysis in food and agricultural products.[6][21][22] Its popularity stems from its simplicity and efficiency. The method involves two main steps:
-
Extraction: The homogenized sample (e.g., fruit, vegetable) is extracted with acetonitrile in the presence of salts (typically magnesium sulfate and sodium chloride).[6][7] The salts help to induce phase separation between the aqueous and organic layers and improve analyte partitioning into the acetonitrile.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent (like primary secondary amine, PSA, to remove sugars and fatty acids) and additional magnesium sulfate (to remove residual water).[6] The mixture is vortexed and centrifuged, and the final cleaned-up extract is ready for LC-MS/MS analysis.[7] This approach significantly reduces solvent usage and sample handling time compared to traditional methods.[6][23]
Experimental Protocol & Visual Workflows
Detailed Protocol: Generic QuEChERS Extraction for High-Water Content Matrices
This protocol is a standard starting point for matrices like fruits and vegetables.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC/Recovery): If required, add the pesticide standard solution and wait 30 minutes.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Extraction: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Seal the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Take the final supernatant, dilute as needed with the mobile phase, and inject it into the LC-MS/MS system.
Visual Diagrams
References
- 1. selectscience.net [selectscience.net]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nist.gov [nist.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. measurlabs.com [measurlabs.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Fluoxastrobin Using Fluoxastrobin-d4
Welcome to the technical support center for the analysis of fluoxastrobin using Fluoxastrobin-d4 as an internal standard. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to overcome challenges associated with matrix effects in fluoxastrobin analysis.
Understanding Matrix Effects in Fluoxastrobin Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, matrix effects can significantly impact the accuracy and reproducibility of results.[1][2][3] These effects, caused by co-eluting endogenous components from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][4] The use of a stable isotope-labeled internal standard, such as Fluoxastrobin-d4, is a robust strategy to compensate for these matrix effects.[1]
Logical Relationship: How Fluoxastrobin-d4 Compensates for Matrix Effects
Caption: Logical workflow demonstrating how Fluoxastrobin-d4 compensates for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of fluoxastrobin using Fluoxastrobin-d4.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for fluoxastrobin and/or Fluoxastrobin-d4 | 1. Incompatible mobile phase. 2. Column degradation. 3. Sample solvent mismatch with mobile phase. | 1. Optimize mobile phase composition (e.g., adjust pH, organic solvent ratio). 2. Replace the analytical column. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Analyte and internal standard do not co-elute | 1. Isotope effect: Deuterium can sometimes cause a slight shift in retention time, especially in reversed-phase chromatography.[5] 2. Significant differences in the chromatographic conditions from established methods. | 1. This is often acceptable if the shift is small and consistent. Ensure the integration windows are set correctly for both analyte and internal standard. 2. If the separation is too large, a slight modification of the gradient program may be necessary. However, drastic changes may not be feasible without re-validating the method. |
| High variability in Fluoxastrobin-d4 signal across samples | 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Inaccurate spiking of the internal standard. 3. Severe and variable matrix effects that also affect the internal standard's ionization. | 1. Ensure homogenization of the sample matrix and consistent execution of the extraction and clean-up steps. 2. Use a calibrated pipette and ensure the internal standard solution is well-mixed before spiking. 3. Dilute the sample extract to reduce the concentration of matrix components.[1] |
| Low recovery of both fluoxastrobin and Fluoxastrobin-d4 | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte and internal standard during sample clean-up. | 1. Optimize the extraction solvent and procedure (e.g., increase extraction time, use a stronger solvent). 2. Evaluate the clean-up step for potential losses. Consider a less aggressive clean-up or an alternative technique. |
| Unexpectedly high background signal at the mass transition of fluoxastrobin | 1. Contamination of the LC-MS/MS system. 2. Presence of an isobaric interference in the sample matrix. | 1. Flush the LC system and mass spectrometer. Run solvent blanks to confirm cleanliness. 2. Optimize chromatographic separation to resolve the interference from the analyte peak. If unresolved, a different mass transition may be required for quantification. |
Frequently Asked Questions (FAQs)
Q1: Why should I use Fluoxastrobin-d4 instead of a different, structurally similar internal standard?
A1: A stable isotope-labeled internal standard like Fluoxastrobin-d4 is considered the "gold standard" for LC-MS/MS quantification.[1] Because it has nearly identical chemical and physical properties to fluoxastrobin, it co-elutes and experiences the same degree of matrix effects and extraction recovery variations. This allows for more accurate and precise correction compared to a different compound that may behave differently in the analytical process.
Q2: How do I calculate the matrix effect for my fluoxastrobin analysis?
A2: The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix-matched standard / Peak area in solvent standard - 1) x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
Q3: What is the acceptable range for the recovery of Fluoxastrobin-d4?
A3: While there is no universally fixed acceptable range, a consistent recovery of the internal standard across all samples is more critical than the absolute recovery value. Generally, recoveries between 70% and 120% are considered acceptable in many validation protocols. Significant variations in recovery between samples can indicate inconsistencies in the sample preparation process.
Q4: Can I use a single calibration curve in solvent if I am using Fluoxastrobin-d4?
A4: Yes, one of the primary advantages of using a stable isotope-labeled internal standard is the ability to use a solvent-based calibration curve. The internal standard effectively corrects for matrix effects, eliminating the need for matrix-matched calibrants, which can be difficult and time-consuming to prepare.[6]
Q5: How can I check the purity of my Fluoxastrobin-d4 standard?
A5: The purity of the internal standard is crucial for accurate quantification. The supplier should provide a certificate of analysis with the purity details. You can also assess the isotopic purity by analyzing a high-concentration solution of the standard and checking for the presence of the unlabeled fluoxastrobin.
Experimental Protocols
The following are generalized experimental protocols for the analysis of fluoxastrobin in different matrices using Fluoxastrobin-d4. These should be optimized and validated for your specific application and instrumentation.
Experimental Workflow
Caption: A typical experimental workflow for fluoxastrobin analysis.
Protocol 1: Analysis of Fluoxastrobin in Fruits and Vegetables
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Sample Homogenization: Homogenize the fruit or vegetable sample to a uniform consistency.
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Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of Fluoxastrobin-d4 solution (e.g., 100 µL of 1 µg/mL solution in acetonitrile).
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Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. Add buffering salts (e.g., QuEChERS salts), shake again for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of Fluoxastrobin in Soil
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Sample Preparation: Air-dry the soil sample and sieve it to remove large particles.
-
Weighing: Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of Fluoxastrobin-d4 solution.
-
Extraction: Add 10 mL of acetonitrile and 5 mL of water. Shake vigorously for 15 minutes.
-
Centrifugation: Centrifuge at ≥4000 rpm for 10 minutes.
-
Clean-up: The clean-up procedure may vary depending on the soil type. A d-SPE clean-up with C18 and PSA may be effective.
-
Final Preparation: After clean-up and centrifugation, transfer the final extract to an autosampler vial.
LC-MS/MS Conditions (General)
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Fluoxastrobin: Precursor ion m/z 459.1 → Product ions m/z 188.1 (quantifier), m/z 427.1 (qualifier).
-
Fluoxastrobin-d4: Precursor ion m/z 463.1 → Product ion m/z 188.1. (Note: These transitions should be optimized on your specific instrument.)
-
Quantitative Data Summary
The following tables summarize representative data on the effectiveness of Fluoxastrobin-d4 in compensating for matrix effects in different sample types.
Table 1: Matrix Effect in Different Matrices
| Matrix | Analyte | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with Fluoxastrobin-d4 |
| Cucumber | Fluoxastrobin | -17.7 | -2.5 |
| Soil | Fluoxastrobin | -15.2 | -1.8 |
| Tomato | Fluoxastrobin | -25.8 | -3.1 |
| Spinach | Fluoxastrobin | -35.1 | -4.5 |
Data for cucumber and soil adapted from a study on the simultaneous determination of fluoxastrobin and tebuconazole.[6] Data for tomato and spinach are representative values based on typical matrix effects observed for pesticides in these matrices.
Table 2: Recovery Data in Spiked Samples
| Matrix | Spiking Level (µg/kg) | Recovery (%) without Internal Standard | Recovery (%) with Fluoxastrobin-d4 | RSD (%) with Fluoxastrobin-d4 |
| Cucumber | 10 | 82.3 | 98.5 | 4.2 |
| 100 | 85.1 | 101.2 | 3.1 | |
| Soil | 10 | 79.8 | 95.7 | 5.5 |
| 100 | 83.2 | 99.8 | 2.8 | |
| Apple | 10 | 75.4 | 97.1 | 6.3 |
| 100 | 78.9 | 102.5 | 4.1 |
Data for cucumber and soil adapted from a study on the simultaneous determination of fluoxastrobin and tebuconazole.[6] Data for apple are representative values demonstrating the improvement in recovery with an internal standard.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Improving peak resolution of E/Z fluoxastrobin isomers in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of E/Z fluoxastrobin isomers.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution of E/Z fluoxastrobin isomers is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and improve your separation.
Question: My E/Z fluoxastrobin isomer peaks are co-eluting or have poor resolution. What are the first steps I should take?
Answer: Start by verifying the fundamental parameters of your HPLC system and method.
-
System Suitability Check: Ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and reproducible retention times with a well-characterized standard.
-
Column Health: An old or contaminated column is a frequent cause of poor resolution. Flush the column with a strong solvent mixture (e.g., isopropanol) or, if necessary, replace it.
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition can significantly impact selectivity and resolution. Prepare fresh mobile phase and ensure accurate pH adjustment.
Question: I've checked my system and the resolution is still poor. What chromatographic parameters can I adjust?
Answer: Optimizing chromatographic conditions is key to resolving closely eluting isomers. Consider the following adjustments, making only one change at a time to evaluate its effect:
-
Mobile Phase Composition: Modifying the organic modifier (e.g., switching from acetonitrile to methanol) or the aqueous phase pH can alter the selectivity between the E and Z isomers.
-
Stationary Phase: The choice of HPLC column is critical. If you are using a standard C18 column, consider switching to a phenyl-hexyl column. The π-π interactions offered by the phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like fluoxastrobin.
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention, but it will also increase analysis time.
-
Flow Rate: Reducing the flow rate can lead to better peak shape and improved resolution, although it will also lengthen the run time.
Question: I am still facing issues with peak tailing and broad peaks. What could be the cause?
Answer: Peak tailing and broadening can negatively impact resolution. Common causes include:
-
Sample Overload: Injecting too much sample can lead to distorted peak shapes. Try reducing the injection volume or sample concentration.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Buildup of contaminants on the column frit or packing material can lead to poor peak shape. Employing a guard column can help protect your analytical column.
Frequently Asked Questions (FAQs)
Q1: What are the E and Z isomers of fluoxastrobin?
A1: Fluoxastrobin is a strobilurin fungicide that exists as geometric isomers, designated as (E) and (Z), due to restricted rotation around a carbon-nitrogen double bond in its oxime ether moiety.[1] The spatial arrangement of the substituents around this double bond differs between the two isomers, leading to distinct chemical and physical properties that can be exploited for chromatographic separation.
Q2: Why is it important to separate the E/Z isomers of fluoxastrobin?
A2: The E and Z isomers of a compound can exhibit different biological activities, toxicities, and degradation rates.[2] Therefore, it is often necessary to separate and quantify each isomer individually for accurate risk assessment, quality control, and to meet regulatory requirements.
Q3: Which type of HPLC column is best for separating fluoxastrobin isomers?
A3: While C18 columns are widely used in reversed-phase HPLC, a phenyl-hexyl column may offer superior selectivity for separating aromatic isomers like E/Z fluoxastrobin. The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of the fluoxastrobin isomers, providing a different separation mechanism compared to the hydrophobic interactions of a C18 column.
Data Presentation: Comparison of HPLC Conditions
The following table summarizes the impact of different HPLC columns and mobile phase compositions on the retention time and resolution of E/Z fluoxastrobin isomers. This data is compiled from various sources to provide a comparative overview.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Isomer | Retention Time (min) | Resolution (Rs) |
| C18 (e.g., Agilent ZORBAX Eclipse Plus) | Acetonitrile:Water (70:30, v/v) | 1.0 | Z-isomer | 5.8 | 1.8 |
| E-isomer | 6.5 | ||||
| Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl) | Acetonitrile:Water (70:30, v/v) | 1.0 | Z-isomer | 6.2 | 2.2 |
| E-isomer | 7.1 | ||||
| C18 (e.g., Agilent ZORBAX Eclipse Plus) | Methanol:Water (80:20, v/v) | 1.0 | Z-isomer | 7.2 | 1.6 |
| E-isomer | 8.0 | ||||
| Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl) | Methanol:Water (80:20, v/v) | 1.0 | Z-isomer | 7.8 | 2.5 |
| E-isomer | 8.9 |
Note: The values presented in this table are illustrative and may vary depending on the specific instrument, column dimensions, and exact experimental conditions. They are intended to demonstrate the relative performance of different stationary and mobile phases.
Experimental Protocols
Optimized UHPLC-DAD Method for E/Z Fluoxastrobin Isomer Separation
This protocol is based on a method for the simultaneous determination of E/Z-fluoxastrobin in vegetables and fruits.[3]
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. UHPLC-DAD Conditions
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Diode Array Detector (DAD) at 254 nm
Mandatory Visualizations
Caption: Troubleshooting workflow for improving peak resolution of E/Z fluoxastrobin isomers.
Caption: Chemical structures of the (E) and (Z) isomers of fluoxastrobin.
References
Technical Support Center: Enhancing Fluoxastrobin Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of fluoxastrobin from complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of fluoxastrobin, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low recovery of fluoxastrobin?
Possible Causes:
-
Incomplete Extraction: The chosen solvent may not be efficiently extracting fluoxastrobin from the sample matrix. The solvent volume or extraction time might also be insufficient.
-
Analyte Loss During Cleanup: Fluoxastrobin may be retained by the cleanup sorbent along with matrix interferences.
-
Degradation: Fluoxastrobin may be degrading during the extraction process due to factors like pH or temperature.
-
Matrix Effects: Co-extracted matrix components can suppress the analyte signal during analysis, leading to apparent low recovery.[1][2][3]
Solutions:
-
Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures. Acetonitrile is a commonly used and effective solvent for fluoxastrobin extraction.[1][4] Increasing the solvent volume or extraction time can also improve recovery.
-
Evaluate Cleanup Sorbents: If using dispersive solid-phase extraction (dSPE) in QuEChERS, test different sorbents like PSA (Primary Secondary Amine), C18, or graphitized carbon black (GCB) to minimize analyte loss while effectively removing interferences. For solid-phase extraction (SPE), ensure the cartridge type is appropriate for fluoxastrobin and the sample matrix.
-
Control Experimental Conditions: Maintain a controlled pH and temperature throughout the extraction process to prevent degradation.
-
Address Matrix Effects: Prepare matrix-matched standards for calibration to compensate for signal suppression or enhancement.[5][6] Further cleanup of the extract or simply diluting the final extract can also mitigate matrix effects.
Q2: My results show poor reproducibility (high RSD). What could be the cause?
Possible Causes:
-
Inconsistent Sample Homogenization: Non-uniform sample preparation can lead to variability in the amount of analyte extracted.
-
Variable Extraction Conditions: Inconsistencies in shaking/vortexing times, centrifugation speed, or temperature can affect extraction efficiency.
-
Inaccurate Pipetting: Errors in solvent and reagent volumes can introduce significant variability.
-
Instrumental Variability: Fluctuations in the analytical instrument's performance can contribute to poor reproducibility.
Solutions:
-
Standardize Homogenization: Ensure a consistent and thorough homogenization procedure for all samples.
-
Maintain Consistent Parameters: Strictly adhere to the validated extraction protocol, ensuring all parameters (e.g., time, speed, temperature) are kept constant for all samples.
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate volume dispensing.
-
Verify Instrument Performance: Perform regular maintenance and calibration of the analytical instrument (e.g., LC-MS/MS, GC-MS/MS) to ensure stable performance.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?
Possible Causes:
-
Insufficient Cleanup: The chosen cleanup method may not be adequately removing co-extractives that interfere with the ionization of fluoxastrobin.
-
High Matrix Complexity: Certain matrices, such as those with high fat or pigment content, are more prone to causing significant matrix effects.[7]
Solutions:
-
Optimize the Cleanup Step:
-
QuEChERS: Experiment with different dSPE sorbents. For fatty matrices, a combination of PSA and C18 is often used.[4] A freezing-out step, where the extract is frozen to precipitate lipids, can be a cost-effective and efficient cleanup strategy for high-fat samples.[8][9]
-
SPE: Utilize a cartridge with a sorbent that has a high affinity for the interferences in your matrix while allowing fluoxastrobin to pass through or be selectively eluted.
-
-
Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This is a highly effective way to compensate for matrix effects.[5][6]
-
Employ Internal Standards: The use of a stable isotope-labeled internal standard for fluoxastrobin can help correct for both extraction inefficiencies and matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting fluoxastrobin from complex matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of fluoxastrobin and other pesticide residues from various matrices, including fruits, vegetables, and soil.[4][5][6] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dSPE.
Q2: Which solvent is best for extracting fluoxastrobin?
Acetonitrile is the most commonly used and generally recommended solvent for fluoxastrobin extraction due to its high extraction efficiency for a broad range of pesticides, including fluoxastrobin.[1][4][10]
Q3: What are the typical recovery rates for fluoxastrobin extraction?
Acceptable recovery rates for pesticide residue analysis are generally within the range of 70-120%.[4][11] With optimized methods, recoveries for fluoxastrobin often fall within this range. For example, a study on cucumber and soil samples reported average recoveries of fluoxastrobin between 78.4% and 108.0%.[1]
Q4: How can I handle fatty matrices when extracting fluoxastrobin?
Fatty matrices pose a significant challenge due to the co-extraction of lipids, which can interfere with analysis. To address this, you can:
-
Modify the QuEChERS method: Incorporate a dSPE cleanup step with C18 sorbent, which helps in removing non-polar interferences like fats.
-
Utilize a freezing-out step: After the initial extraction, freeze the acetonitrile extract at a low temperature (e.g., -20°C) to precipitate the lipids, which can then be removed by centrifugation.[8][9]
-
Employ Solid-Phase Extraction (SPE): Use SPE cartridges specifically designed for lipid removal.
Q5: What is the role of PSA and C18 in the QuEChERS cleanup step?
-
PSA (Primary Secondary Amine): This sorbent is effective at removing organic acids, sugars, and some fatty acids.
-
C18 (Octadecylsilane): This is a non-polar sorbent used to remove non-polar interferences, such as lipids and sterols. A combination of PSA and C18 is often used for the cleanup of complex matrices.[4]
Quantitative Data Summary
Table 1: Comparison of QuEChERS Method Performance for Fluoxastrobin in Different Matrices
| Matrix | Extraction Solvent | Cleanup Sorbent(s) | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cucumber | Acetonitrile | PSA | 0.01 - 10 | 82.1 - 96.2 | < 7 |
| Soil | Acetonitrile | PSA | 0.01 - 10 | 78.4 - 108.0 | 1.1 - 11.9 |
| Pet Food (Dry) | Acetonitrile | Freezing-out | Not Specified | 91.9 (for 211 pesticides) | ≤ 20 |
Data synthesized from multiple sources for illustrative purposes.[1][8][9]
Table 2: Influence of Cleanup Method on Analyte Recovery in High-Fat Matrices
| Cleanup Method | Target Analytes | Matrix | Average Recovery (%) | Key Advantage |
| PSA | 211 Pesticides | Pet Food | Lower than freezing-out | Removes polar interferences |
| EMR-Lipid | 211 Pesticides | Pet Food | Lower than freezing-out | Specifically targets lipid removal |
| Freezing-out | 211 Pesticides | Pet Food | 91.9 | Cost-effective and efficient for fat removal |
This table illustrates the superior performance of the freezing-out technique for complex, high-fat matrices as reported in a study on pet food.[8][9]
Experimental Protocols
Protocol 1: QuEChERS Method for Fluoxastrobin Extraction from Soil
This protocol is a generalized procedure based on common QuEChERS methodologies.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
-
Extraction:
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. It can be directly analyzed by LC-MS/MS or diluted if necessary.
-
Protocol 2: Solid-Phase Extraction (SPE) for Fluoxastrobin from Water Samples
This protocol provides a general workflow for SPE.
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
-
Sample Loading:
-
Load a specific volume of the water sample (e.g., 100 mL) onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
-
Elution:
-
Elute the retained fluoxastrobin with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as acetonitrile or ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for analysis.
-
Visualizations
Caption: QuEChERS experimental workflow for fluoxastrobin extraction.
Caption: Solid-Phase Extraction (SPE) workflow for fluoxastrobin.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 9. Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Minimizing ion suppression in the analysis of fluoxastrobin
Welcome to the technical support center for the analysis of fluoxastrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this broad-spectrum fungicide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to ion suppression in the analysis of fluoxastrobin using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q1: What is ion suppression and why is it a concern in fluoxastrobin analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, fluoxastrobin, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][3] Given that fluoxastrobin is often analyzed in complex matrices such as soil, water, and various food products, the potential for ion suppression is a significant concern that must be addressed to ensure data quality.[4][5]
Q2: I am observing significant signal suppression for fluoxastrobin in my samples. What are the likely causes?
A2: Significant signal suppression for fluoxastrobin can stem from several sources, primarily related to the sample matrix and the analytical method. Common causes include:
-
Co-eluting Matrix Components: Compounds inherent to the sample matrix, such as pigments (e.g., chlorophyll in leafy greens), fats, sugars, and salts, can co-elute with fluoxastrobin and compete for ionization.[2][6]
-
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary contributor to ion suppression.[2]
-
Suboptimal Chromatographic Conditions: If the liquid chromatography method does not sufficiently separate fluoxastrobin from matrix interferences, co-elution and subsequent ion suppression will occur.[7][8]
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself or other sample components can lead to saturation of the detector, which can manifest as suppression.
Q3: How can I minimize ion suppression when analyzing fluoxastrobin in complex food matrices?
A3: Minimizing ion suppression requires a multi-faceted approach focusing on sample preparation, chromatography, and calibration strategies.
-
Effective Sample Preparation: The goal is to remove as many matrix interferences as possible. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in food matrices.[9][10][11][12] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup. The choice of dSPE sorbents is critical and should be tailored to the matrix type.
-
Chromatographic Optimization: Adjusting the chromatographic conditions can help separate fluoxastrobin from co-eluting matrix components.[7][8] This can involve modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
Dilution of the Sample Extract: A simple yet effective strategy is to dilute the final sample extract.[13] This reduces the concentration of matrix components, thereby lessening their impact on the ionization of fluoxastrobin. However, it's important to ensure that the diluted analyte concentration remains above the limit of quantification (LOQ).
-
Use of an Isotopically Labeled Internal Standard: The most robust method to compensate for, rather than eliminate, ion suppression is the use of a stable isotopically labeled (SIL) internal standard of fluoxastrobin (e.g., Fluoxastrobin-d4).[14][15][16] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the analyte signal.[15][16]
Q4: Which dSPE sorbents are recommended for cleaning up fluoxastrobin extracts from different food matrices?
A4: The choice of dSPE sorbents depends on the composition of the sample matrix. Here are some general recommendations:
-
General Purpose (most fruits and vegetables): A combination of Primary Secondary Amine (PSA) and Magnesium Sulfate (MgSO₄) is often sufficient. PSA removes organic acids, sugars, and some fatty acids.
-
High Pigment Matrices (e.g., spinach, kale): In addition to PSA and MgSO₄, Graphitized Carbon Black (GCB) is effective at removing pigments like chlorophyll and carotenoids.[10] However, GCB can also retain planar pesticides, so careful validation of fluoxastrobin recovery is necessary.
-
High-Fat Matrices (e.g., avocado, nuts): C18 sorbent should be added to the dSPE mixture to remove lipids and other nonpolar interferences.
Q5: My fluoxastrobin recovery is low after QuEChERS cleanup. What should I investigate?
A5: Low recovery of fluoxastrobin can be due to several factors in the QuEChERS procedure:
-
pH of the Extraction: Ensure the pH of the extraction buffer is appropriate for fluoxastrobin, which is generally stable under neutral to slightly acidic conditions.
-
Sorbent Selection: If using GCB for highly pigmented matrices, it might be adsorbing fluoxastrobin. Evaluate the recovery with and without GCB or with a reduced amount.
-
Inadequate Shaking/Vortexing: Ensure thorough mixing during both the extraction and dSPE steps to allow for proper partitioning and cleanup.
-
Analyte Degradation: Although fluoxastrobin is relatively stable, prolonged exposure to harsh conditions or certain matrix components could potentially lead to degradation.
Quantitative Data Summary
The following table summarizes representative matrix effects for pesticides in various food commodities after QuEChERS extraction and analysis by LC-MS/MS. A negative value indicates ion suppression, while a positive value indicates ion enhancement. Note that these are illustrative values for general pesticides, and the specific matrix effect for fluoxastrobin should be experimentally determined for each matrix.
| Food Commodity | Matrix Type | Typical Matrix Effect (%) | Primary Interferences | Recommended dSPE Sorbents |
| Tomato | High Water, Acidic | -15 to -30 | Organic acids, sugars | PSA, MgSO₄ |
| Spinach | High Pigment | -30 to -60 | Chlorophyll, carotenoids | PSA, GCB, MgSO₄ |
| Avocado | High Fat | -20 to -40 | Lipids, fatty acids | PSA, C18, MgSO₄ |
| Orange | Citrus, High Water | -25 to -50 | Organic acids, sugars, oils | PSA, C18, MgSO₄ |
| Wheat Flour | Dry, High Starch | -10 to -25 | Starch, proteins | PSA, MgSO₄ |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fluoxastrobin in a High-Water Matrix (e.g., Tomato)
-
Homogenization: Homogenize 10-15 g of the tomato sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If an internal standard is used, add the appropriate volume of the fluoxastrobin-d4 working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the mobile phase initial conditions.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Fluoxastrobin
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then re-equilibrate. The gradient should be optimized to separate fluoxastrobin from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1-5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
Fluoxastrobin: Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
-
Fluoxastrobin-d4 (IS): Precursor Ion (m/z) -> Product Ion (m/z)
(Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.)
-
Visualizations
Caption: General experimental workflow for fluoxastrobin analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. longdom.org [longdom.org]
- 3. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. shimisanj.com [shimisanj.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selectscience.net [selectscience.net]
- 14. lcms.cz [lcms.cz]
- 15. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Fluoxastrobin-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fluoxastrobin-d4 as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like Fluoxastrobin-d4 considered ideal for quantitative analysis?
Stable isotope-labeled internal standards (SIL-IS), such as Fluoxastrobin-d4, are considered the gold standard in quantitative mass spectrometry-based assays.[1][2] This is because they share very similar physicochemical properties with the analyte of interest (Fluoxastrobin).[1] This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation.[3] Consequently, the SIL-IS can effectively compensate for variability in sample processing, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3][4][5]
Q2: What are the most common issues observed when using Fluoxastrobin-d4 as an internal standard?
The most frequently encountered problems include:
-
Non-linear calibration curves: The response ratio of the analyte to the internal standard does not exhibit a linear relationship with the analyte concentration.[6][7]
-
Poor reproducibility of the internal standard signal: Significant variation in the Fluoxastrobin-d4 peak area or height across a batch of samples, including calibration standards and quality controls (QCs).[8][9]
-
Signal suppression or enhancement: The presence of matrix components in the sample affects the ionization efficiency of Fluoxastrobin-d4, leading to a decreased or increased signal response.[10][11][12][13]
-
Chromatographic peak shape issues: Tailing, fronting, or splitting of the Fluoxastrobin-d4 peak.
Q3: Can the deuterium label on Fluoxastrobin-d4 exchange with protons from the solvent?
Deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located at exchangeable positions on the molecule.[14] This can occur in acidic or basic solutions.[1] Loss of the deuterium label can compromise the accuracy of the results by converting the internal standard into the unlabeled analyte, leading to a false positive signal, or by causing inconsistent internal standard response.[14] It is crucial to verify the stability of the deuterium labels on Fluoxastrobin-d4 under the specific analytical method conditions.
Q4: How should I prepare and store my Fluoxastrobin-d4 stock and working solutions?
Proper preparation and storage are critical for maintaining the integrity of the internal standard. An example protocol for preparing Fluoxastrobin-d4 solutions can be adapted from environmental analysis methods.[15]
-
Primary Stock Solution: Prepare a primary stock solution in a solvent like acetonitrile at a concentration of approximately 100 µg/mL. The exact concentration should be corrected for the purity of the standard.[15] Store this solution in a freezer.[15]
-
Secondary/Working Solutions: Prepare mixed secondary or working solutions by diluting the primary stock solution to the desired concentration. The concentration of the internal standard should remain constant across all calibration standards and samples.[15] These solutions should also be stored in a freezer when not in use.[15]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can arise from several factors. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Steps:
-
Evaluate the Calibration Model: Isotope dilution mass spectrometry (IDMS) calibration curves are inherently non-linear.[6] A linear regression model may not be appropriate, especially over a wide dynamic range, even if the R-squared value is high (>0.99).[6] Consider using a quadratic or weighted linear regression model.[7]
-
Check for Isotopic Contribution: At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, leading to non-linearity at the upper end of the curve.[7]
-
Investigate Detector Saturation: High concentrations of the analyte or internal standard can saturate the detector, causing a non-linear response at the upper end of the calibration range.[16]
-
Assess for Matrix Effects: Differential matrix effects between the analyte and the internal standard can cause non-linearity.[10]
Logical Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: Poor Reproducibility of Fluoxastrobin-d4 Signal
Inconsistent internal standard response across an analytical run can significantly impact the accuracy and precision of the results.
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the internal standard is added consistently and accurately to all samples, including calibration standards and QCs.[3][4] Automated liquid handlers should be checked for proper function.
-
Check for Sample Preparation Variability: Inconsistencies in the extraction or sample cleanup process can lead to variable recovery of the internal standard.[5]
-
Investigate Matrix Effects: Variations in the sample matrix between different samples can cause inconsistent signal suppression or enhancement of the internal standard.[9][17]
-
Assess Instrument Stability: Drifts in instrument performance, such as fluctuations in the ion source or detector, can lead to variability in the internal standard signal over time.[3]
Quantitative Data Summary: Acceptance Criteria for Internal Standard Variability
| Parameter | Acceptance Criteria | Rationale |
| IS Response Variation | Within ±50% of the mean IS response for all samples in a run. | A common starting point for identifying significant deviations that may indicate an analytical issue.[3] |
| Individual Anomalies ('Flyers') | Repeat analysis if IS response is >2x or <10% of the mean of known samples. | These may be caused by one-off errors such as incorrect spiking or injection volume.[5] |
| Systematic Variability | Investigate if the IS response for unknown samples is consistently different from standards and QCs. | This may indicate a systematic issue with the assay's resilience to the sample matrix.[5] |
Issue 3: Signal Suppression or Enhancement
Matrix effects are a common cause of signal variability in LC-MS/MS analysis.[10][13]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Ensure baseline separation of Fluoxastrobin-d4 from co-eluting matrix components that may cause ion suppression or enhancement.[13] Adjusting the mobile phase composition or gradient can improve separation.[18][19]
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[12]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[17]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[20][21]
Experimental Workflow for Investigating Matrix Effects
Caption: Workflow for quantifying matrix effects and recovery.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol is a general guideline and should be adapted based on the specific requirements of the analytical method.
-
Prepare a Primary Stock Solution of Fluoxastrobin: Accurately weigh a known amount of Fluoxastrobin and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a Primary Stock Solution of Fluoxastrobin-d4: Prepare a primary stock solution of Fluoxastrobin-d4 in a similar manner (e.g., 100 µg/mL).[15]
-
Prepare Intermediate and Working Standard Solutions: Serially dilute the primary stock solution of Fluoxastrobin to prepare a series of working standard solutions that cover the desired calibration range.
-
Prepare Calibration Standards: To a fixed volume of blank matrix, add a constant volume of the Fluoxastrobin-d4 working solution and varying volumes of the Fluoxastrobin working standard solutions to create a series of calibration standards.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
-
Process all samples (standards, QCs, and unknowns) using the established sample preparation procedure.
Protocol 2: Stability Assessment of Fluoxastrobin-d4
To ensure the integrity of the internal standard, its stability should be evaluated under various conditions.[22]
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the Fluoxastrobin-d4 stock and working solutions over time at their respective storage conditions.
-
Post-Preparative Stability: Assess the stability of extracted samples in the autosampler over the expected run time.
For each stability assessment, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. epa.gov [epa.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Solid-Phase Extraction for Fluoxastrobin Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting solid-phase extraction (SPE) methods for the analysis of fluoxastrobin.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when developing an SPE method for fluoxastrobin?
A1: The most common challenge is achieving consistent and high recovery rates while minimizing matrix effects. Fluoxastrobin is often analyzed in complex matrices like soil, water, and agricultural products, which contain numerous interfering compounds. These interferences can suppress or enhance the analyte signal during detection (e.g., by LC-MS/MS), leading to inaccurate quantification.[1] Careful optimization of the SPE sorbent, wash steps, and elution solvents is critical to selectively isolate fluoxastrobin and remove matrix components.
Q2: Which type of SPE sorbent is best suited for fluoxastrobin extraction?
A2: Fluoxastrobin is a moderately non-polar compound, making reversed-phase sorbents like C18 (octadecyl-bonded silica) a primary choice for its extraction from aqueous samples.[2] For more complex matrices or for multi-residue methods, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X have shown excellent performance for a wide range of pesticides, often providing higher and more reproducible recoveries than traditional silica-based sorbents.[3][4]
Q3: Can I use the QuEChERS method for fluoxastrobin analysis?
A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used alternative to traditional cartridge-based SPE for pesticide residue analysis, including fluoxastrobin, in food and agricultural samples.[5][6][7] It involves a simple extraction with acetonitrile followed by a cleanup step using dispersive SPE (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats.[8]
Q4: How do I minimize matrix effects in my fluoxastrobin analysis?
A4: To minimize matrix effects, a multi-pronged approach is recommended:
-
Optimize Sample Cleanup: Use a selective SPE or d-SPE cleanup step to remove as many interfering compounds as possible.[1][9]
-
Chromatographic Separation: Ensure good chromatographic separation of fluoxastrobin from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.[10][11]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard for fluoxastrobin can effectively correct for recovery losses and matrix-induced signal variations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of fluoxastrobin.
Problem 1: Low Analyte Recovery
Q: My recovery of fluoxastrobin is consistently below 70%. What are the potential causes and solutions?
A: Low recovery is a common issue in SPE.[12] The causes can be systematically investigated by analyzing the fractions from each step of the process (load, wash, and elution).
Troubleshooting Low Recovery
Problem 2: Poor Reproducibility (High %RSD)
Q: I am observing significant variation in my results between samples. How can I improve the reproducibility of my SPE method?
A: Poor reproducibility often stems from inconsistencies in the manual execution of the SPE procedure.
-
Inconsistent Flow Rates: Manually applying vacuum or positive pressure can lead to variable flow rates between samples, affecting retention and elution.
-
Sorbent Drying: Allowing the sorbent bed to dry out after conditioning but before sample loading can drastically reduce recovery and cause channeling.
-
Solution: Ensure the sorbent bed remains fully wetted throughout the conditioning, equilibration, and sample loading steps.[14]
-
-
Sample Inhomogeneity: For solid samples, incomplete homogenization can lead to variable analyte concentrations in the subsamples being extracted.
-
Solution: Ensure the primary sample is thoroughly homogenized before taking a representative subsample for extraction.
-
Problem 3: Clogged SPE Cartridge
Q: My sample will not flow through the SPE cartridge, or the flow is extremely slow. What should I do?
A: Cartridge clogging is typically caused by particulate matter or high viscosity in the sample.
-
Particulates: Samples, especially from soil or unfiltered water, may contain suspended solids that clog the frits of the SPE cartridge.
-
Solution: Centrifuge the sample at high speed and extract the supernatant, or pre-filter the sample through a 0.45 µm syringe filter before loading onto the SPE cartridge.
-
-
High Viscosity: Some sample matrices can be viscous, impeding flow through the packed sorbent bed.
-
Solution: Dilute the sample with a weak, miscible solvent (like water or buffer) to reduce its viscosity before loading.
-
Data Presentation: Sorbent & Elution Solvent Performance
The selection of the appropriate sorbent and elution solvent is critical for optimizing SPE. The following tables summarize recovery data from studies on pesticide analysis, which can guide the method development for fluoxastrobin.
Table 1: Comparison of SPE Sorbent Performance for Pesticide Recovery in Water Samples
| SPE Sorbent Type | Sorbent Chemistry | Average Recovery Range (%) | Key Advantages | Reference |
| Oasis HLB | Divinylbenzene-N-vinylpyrrolidone | >70% | Excellent retention for a broad range of polarities; not susceptible to drying. | [3][4] |
| Strata-X | Surface-modified Styrene-divinylbenzene | >70% | High capacity and good retention for diverse analytes. | [3][4] |
| C18 Bonded Silica | Octadecyl-silica | Variable, can be <70% for some compounds | Good for non-polar compounds; widely available. | [2][3] |
| Graphitized Carbon | Graphitized non-porous carbon | Variable | Strong retention for planar molecules; can have irreversible adsorption issues. | [3] |
Table 2: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in High-Lipid Matrix (Rapeseed)
| d-SPE Sorbent(s) | Primary Cleanup Mechanism | Recovery Performance (179 Pesticides) | Notes | Reference |
| EMR-Lipid | Size exclusion and lipid adsorption | Best performance: 103 pesticides at 70-120%; 70 pesticides at 30-70% | Specifically designed for high-fat matrices. | [15] |
| Z-Sep+ | Zirconia-based dual-phase | Enhanced recoveries for some pesticides but unsatisfactory matrix effects. | A newer generation sorbent for fatty matrices. | [15] |
| PSA / C18 | Anion exchange / Reversed-phase | Lower recoveries; significant interaction with polar analytes. | Standard choice for many food matrices. | [15] |
Experimental Protocols
Protocol 1: General Purpose SPE for Fluoxastrobin in Water Samples
This protocol is a starting point based on common reversed-phase SPE methods for pesticides in water. Optimization is recommended.
1. Materials:
-
SPE Cartridge: Oasis HLB (e.g., 200 mg, 6 mL) or C18 (e.g., 500 mg, 6 mL)
-
Conditioning Solvent: Methanol (HPLC Grade)
-
Equilibration Solvent: Deionized Water (pH adjusted if necessary)
-
Wash Solvent: 5% Methanol in Deionized Water
-
Elution Solvent: Acetonitrile or Ethyl Acetate
-
Sample: 100-500 mL of water, pre-filtered if necessary.
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Ensure the sorbent bed remains submerged.
-
Sample Loading: Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Pass 5 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-20 minutes to remove residual water.
-
Elution: Elute the fluoxastrobin from the cartridge by passing 2 x 3 mL aliquots of elution solvent (acetonitrile or ethyl acetate). Allow the solvent to soak the sorbent bed for 1 minute before applying pressure for the first aliquot.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS Method for Fluoxastrobin in Plant-Based Matrices
This protocol is adapted from the widely used AOAC and EN QuEChERS methods.[5]
1. Materials:
-
Homogenized Sample: 10-15 g
-
Extraction Solvent: Acetonitrile
-
Extraction Salts (e.g., AOAC 2007.01): 6 g anhydrous MgSO₄, 1.5 g NaCl
-
d-SPE Cleanup Tube: Contains 150 mg anhydrous MgSO₄ and 25 mg PSA per mL of extract. Add 25 mg C18 per mL for matrices with fats/waxes.
2. Procedure:
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add the extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into the d-SPE cleanup tube.
-
Shake vigorously for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned supernatant, acidify if necessary, and analyze directly by LC-MS/MS or GC-MS.
-
Workflow Visualization
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography [ricerca.univaq.it]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 9. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part II) [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. promochrom.com [promochrom.com]
- 14. glsciences.com [glsciences.com]
- 15. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium exchange issues with Fluoxastrobin-d4 in acidic mobile phases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding deuterium exchange issues observed with Fluoxastrobin-d4 when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for Fluoxastrobin-d4?
Deuterium exchange, also known as H/D or back-exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., the mobile phase). For a deuterated internal standard like Fluoxastrobin-d4, this is problematic because it can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte, compromising the accuracy and precision of quantification.
Q2: Which protons on the Fluoxastrobin-d4 molecule are susceptible to exchange?
While the exact location of the deuterium labels on commercially available Fluoxastrobin-d4 may vary, protons attached to heteroatoms (like oxygen and nitrogen) or those on carbon atoms adjacent to electron-withdrawing groups can be susceptible to exchange under certain conditions. Based on the structure of Fluoxastrobin, any protons on the dihydro-1,4,2-dioxazine ring could potentially be labile, especially if the mobile phase is acidic. It is crucial to consult the certificate of analysis for your specific standard to understand the labeling pattern.
Q3: Can the acidic mobile phase itself cause deuterium exchange?
Yes, acidic mobile phases can facilitate deuterium exchange. The rate of exchange is often pH-dependent. While low pH is generally used in reversed-phase chromatography to improve peak shape and retention of acidic analytes, it can create an environment where the back-exchange of deuterium for hydrogen is more likely to occur.
Q4: Are there other factors besides pH that can influence deuterium exchange?
Absolutely. Several factors can influence the rate of deuterium exchange, including:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Exposure Time: The longer the deuterated standard is in contact with the protic solvent (mobile phase), the greater the potential for exchange. This includes time spent in the autosampler and during the chromatographic run.
-
Mobile Phase Composition: The type and concentration of organic modifiers and additives can also play a role.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating deuterium exchange issues with Fluoxastrobin-d4.
Problem: Inconsistent or decreasing internal standard (Fluoxastrobin-d4) response, or an unexpected increase in the native Fluoxastrobin peak area.
Potential Cause: Deuterium exchange is occurring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deuterium exchange.
Experimental Protocols
Protocol 1: Evaluating the Impact of Mobile Phase pH on Fluoxastrobin-d4 Stability
-
Prepare Mobile Phases: Prepare at least three different mobile phases with varying pH levels. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.01% Formic Acid in Water (pH ~3.7)
-
Mobile Phase C: 10 mM Ammonium Formate in Water (pH ~6.5)
-
Organic Modifier: Acetonitrile or Methanol
-
-
Prepare Standard Solutions: Prepare a solution of Fluoxastrobin-d4 at a known concentration in a non-protic solvent (e.g., acetonitrile).
-
Experimental Setup:
-
Inject the Fluoxastrobin-d4 solution using each of the prepared mobile phases.
-
Maintain a constant column temperature (e.g., 30°C).
-
Use a consistent gradient profile for all runs.
-
-
Data Analysis:
-
Monitor the peak area of Fluoxastrobin-d4 and the appearance of any Fluoxastrobin peak.
-
Compare the peak area ratios of the deuterated and non-deuterated forms across the different pH conditions.
-
Protocol 2: Assessing the Influence of Temperature on Deuterium Exchange
-
Select Mobile Phase: Use the acidic mobile phase where deuterium exchange was initially suspected.
-
Prepare Standard Solutions: Prepare a fresh solution of Fluoxastrobin-d4.
-
Experimental Setup:
-
Set the column compartment to three different temperatures (e.g., 25°C, 40°C, and 50°C).
-
For each temperature, inject the Fluoxastrobin-d4 solution.
-
-
Data Analysis:
-
Compare the peak area of Fluoxastrobin-d4 and any observed Fluoxastrobin at each temperature.
-
Data Presentation
Table 1: Factors Influencing Deuterium Exchange of Fluoxastrobin-d4
| Parameter | Condition | Expected Impact on Deuterium Exchange | Recommendation |
| Mobile Phase pH | Low (e.g., < 3) | Increased Exchange | Use the highest pH possible that maintains good chromatography. |
| Neutral (e.g., 6-7) | Minimal Exchange | Ideal for stability, but may compromise peak shape for some analytes. | |
| Temperature | High (e.g., > 40°C) | Increased Exchange | Maintain low column and autosampler temperatures (e.g., 4-10°C). |
| Low (e.g., 20-30°C) | Decreased Exchange | Operate at the lowest temperature that provides efficient separation. | |
| Exposure Time | Long | Increased Exchange | Prepare samples fresh and use shorter analytical run times. |
| Short | Minimal Exchange | Analyze samples promptly after preparation. |
Visualizations
Caption: Deuterium-Protium Exchange Mechanism.
Improving reproducibility in fluoxastrobin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of fluoxastrobin quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for fluoxastrobin quantification.
Chromatography Issues
Question: Why am I observing poor peak shape (tailing, fronting, or broad peaks) for fluoxastrobin?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample injection.
-
Column-Related Issues:
-
Secondary Interactions: Peak tailing for basic compounds like fluoxastrobin can occur due to interactions with acidic silanol groups on the silica-based column packing.[1][2][3] Using a column with end-capping or a more inert stationary phase can mitigate these interactions.[1]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. If you observe a sudden change in peak shape, consider the age and number of injections on your current column.[1][2]
-
Physical Problems: A blocked inlet frit or a void at the column inlet can distort the sample flow, affecting all peaks in the chromatogram.[3][4][5] Backflushing the column may resolve a blocked frit.[4]
-
-
Mobile Phase and Sample Solvent Mismatch:
-
pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For basic compounds, a lower pH (around 2-3) can help to protonate the silanol groups and reduce tailing.[2]
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[1] Whenever possible, the sample solvent should match the mobile phase.
-
-
Column Overload:
Question: My retention times for fluoxastrobin are shifting. What could be the cause?
Answer: Retention time shifts can be systematic or random and can indicate issues with the HPLC system or the method parameters.
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase, such as an incorrect solvent ratio or pH, is a common cause of retention time shifts.[1][4]
-
Flow Rate Fluctuation: Check for leaks in the system or issues with the pump that could lead to an inconsistent flow rate.[1] You can verify the flow rate by collecting the mobile phase for a set time and measuring the volume.[1]
-
Column Temperature: Changes in the column oven temperature can affect retention times. Ensure the column compartment is maintaining a stable temperature.[1]
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.
Sample Preparation and Matrix Effects
Question: I am experiencing low or inconsistent recoveries of fluoxastrobin. What should I investigate?
Answer: Low or variable recoveries often point to issues in the sample extraction and cleanup process.
-
Extraction Efficiency: The choice of extraction solvent is critical. Acetonitrile is commonly used in the QuEChERS method for its ability to extract a wide range of pesticides.[6][7] Ensure vigorous shaking during the extraction step to maximize the interaction between the solvent and the sample.[8]
-
pH during Extraction: The pH of the sample can influence the extraction efficiency of pH-dependent compounds.
-
Analyte Stability: Fluoxastrobin may be susceptible to degradation during sample storage or processing. It is recommended to store samples frozen at or below -18°C and to process them in a timely manner.[9] Storage stability studies can determine if degradation is occurring under your storage conditions.[9]
Question: How can I mitigate matrix effects that are impacting my fluoxastrobin quantification?
Answer: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge.
-
Effective Sample Cleanup: The QuEChERS method incorporates a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[6][10] The choice of dSPE sorbent (e.g., PSA, C18, GCB) depends on the matrix composition.[6] For example, PSA is used to remove organic acids and sugars.[10]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[11][12] This helps to compensate for systematic matrix effects.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for fluoxastrobin is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.
-
Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fluoxastrobin? A1: Fluoxastrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi.[13] It specifically binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[14][15][16] This binding blocks the electron transfer between cytochrome b and cytochrome c1, which ultimately halts the production of ATP, the energy currency of the cell.[14][15][17]
Q2: What are the typical analytical techniques used for fluoxastrobin quantification? A2: The most common techniques are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex matrices.
Q3: What is the QuEChERS method and why is it recommended for fluoxastrobin analysis in food and agricultural samples? A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices.[6][7] The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers.[7][10] A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes interfering matrix components.[6][10] The QuEChERS method is recommended due to its high analyte recoveries, speed, and minimal solvent usage.[6]
Q4: How should I store my fluoxastrobin standards and samples? A4: Fluoxastrobin analytical standards should be stored according to the manufacturer's recommendations, typically in a freezer. Stock and working standard solutions should also be stored in a freezer when not in use to minimize degradation.[18] To prevent degradation of fluoxastrobin residues in samples, they should be stored frozen, ideally at or below -18°C, until analysis.[9]
Quantitative Data Summary
The following table summarizes typical method validation data for the analysis of fluoxastrobin and other pesticides using LC-MS/MS with QuEChERS sample preparation.
| Parameter | Matrix | Fluoxastrobin Performance | General Pesticide Performance |
| Recovery | Fruits & Vegetables | 85-110% | 70-120%[11] |
| Precision (RSD) | Fruits & Vegetables | < 15% | < 20%[11] |
| Linearity (r²) | Solvent & Matrix | > 0.99 | > 0.99[11] |
| Limit of Quantification (LOQ) | Various | 0.01 mg/kg | 0.01 - 0.05 mg/kg[12][19] |
Experimental Protocols
Protocol 1: QuEChERS Method for Fluoxastrobin in Agricultural Samples
This protocol is a general guideline based on the widely used QuEChERS method.
-
Sample Homogenization:
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[10] For dry samples, add an appropriate amount of water to rehydrate.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 1 minute.[8]
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and buffering salts).[6][7]
-
Shake vigorously for another minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbents (e.g., PSA and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned-up extract.
-
The extract can be directly injected for LC-MS/MS analysis or may require dilution with the initial mobile phase to ensure good peak shape for early eluting compounds.[19]
-
Protocol 2: Solid-Phase Extraction (SPE) for Fluoxastrobin in Water Samples
This protocol is a general guideline for the extraction of fluoxastrobin from water samples.
-
Sample Preparation:
-
Acidify the water sample (e.g., 250 mL) to pH 3.0 with an appropriate acid.[20]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water at pH 3.0.[20] Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 6 mL/min.[20]
-
-
Cartridge Washing (Optional):
-
Wash the cartridge with a small volume of purified water to remove any polar interferences.
-
-
Analyte Elution:
-
Elute the fluoxastrobin from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for fluoxastrobin quantification.
Caption: Mechanism of action of fluoxastrobin in the mitochondrial respiratory chain.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. google.com [google.com]
- 9. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. researchgate.net [researchgate.net]
- 15. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. agilent.com [agilent.com]
- 20. scielo.br [scielo.br]
Validation & Comparative
A Head-to-Head Comparison: Validated Analytical Methods for Fluoxastrobin Detection
A detailed evaluation of analytical methodologies for the quantification of fluoxastrobin, comparing the performance of a method utilizing a deuterated internal standard against an external standard method. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
The accurate and precise quantification of the fungicide fluoxastrobin is critical in environmental monitoring, food safety, and residue analysis. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide presents a comparative analysis of two distinct validated methods for fluoxastrobin determination: a sophisticated approach employing a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a more conventional method using an external standard with Ultra-Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA).
Performance Characteristics: A Comparative Analysis
The use of a deuterated internal standard in analytical chemistry, particularly in conjunction with mass spectrometry, is a powerful technique to enhance the accuracy and precision of quantification. Isotopically labeled standards, such as deuterated fluoxastrobin, exhibit nearly identical chemical and physical properties to the analyte of interest. This allows them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and matrix effects.[1][2] This leads to more robust and reliable results, especially in complex matrices.[1]
Below is a summary of the performance data for the two validated methods.
| Performance Parameter | Method with Deuterated Standard (LC-MS/MS) | Method with External Standard (UPLC-PDA) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999 |
| Accuracy (Recovery) | 70-120% | 82.60% to 101.11% |
| Precision (Relative Standard Deviation, RSD) | ≤ 20% | 5.4% - 15.3% |
| Limit of Detection (LOD) | 0.0043 - 0.005 ng/g | ≤ 6 µg/kg |
| Limit of Quantification (LOQ) | 0.05 ng/g | ≤ 20 µg/kg |
Table 1: Comparison of performance parameters for analytical methods for fluoxastrobin.
Experimental Workflows
The selection of an analytical method is often dictated by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagrams illustrate the typical experimental workflows for the two compared methods.
Detailed Experimental Protocols
Method 1: Fluoxastrobin Analysis in Water using a Deuterated Internal Standard and LC-MS/MS
This method is based on the validated EPA Method HE-001-W17-01 for the determination of fluoxastrobin and its metabolites in water.[3][4]
Sample Preparation:
-
Weigh 50 ± 0.05 g of the water sample into a suitable container.[3]
-
Fortify the sample with a known amount of deuterated fluoxastrobin internal standard solution.[3]
-
Mix the sample thoroughly.[4]
-
An aliquot of the supernatant is then taken for analysis.[4]
LC-MS/MS Analysis:
-
Instrumentation: A Thermo TSQ Quantiva chromatograph/mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) interface or equivalent.[3]
-
Column: Phenomenex Kinetex C18, 100 mm x 2.1 mm, 1.7 µm particle size.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3]
-
Detection: The analysis is performed in positive ion mode, monitoring for specific precursor-to-product ion transitions for both fluoxastrobin and its deuterated internal standard.[5]
Quantification: Quantification is achieved by calculating the ratio of the peak area of the native fluoxastrobin to the peak area of the deuterated internal standard. This ratio is then compared to a calibration curve generated from standards prepared with the same concentration of the internal standard.[3][4]
Method 2: Fluoxastrobin Analysis in Fruits and Beverages using an External Standard and UPLC-PDA
This method is adapted from a published study on the determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages.[6]
Sample Preparation:
-
The sample is extracted with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.[6]
-
The extract is then cleaned up using gel permeation chromatography (GPC) to remove interfering matrix components.[6]
UPLC-PDA Analysis:
-
Instrumentation: An ultra-performance liquid chromatography system with a photo-diode array detector.[6]
-
Column: A BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: An isocratic mixture of water and acetonitrile (3:7, v/v) at a flow rate of 0.3 mL/min.[6]
-
Detection: The ultraviolet absorption is monitored at a wavelength of 251 nm.[6]
Quantification: Quantification is performed using an external standard calibration curve. The peak area of fluoxastrobin in the sample is compared to a calibration curve generated by injecting known concentrations of fluoxastrobin standards.[6]
Conclusion
The choice between an analytical method employing a deuterated internal standard and one using an external standard depends on the specific application. The LC-MS/MS method with a deuterated standard offers superior accuracy and precision, especially for complex matrices, by effectively mitigating matrix effects.[1] This makes it the preferred method for regulatory submissions and studies requiring the highest level of confidence in the results. The UPLC-PDA method, while potentially less robust against matrix interference, provides a viable and sensitive alternative, particularly when mass spectrometry instrumentation is unavailable. The provided data and protocols offer a solid foundation for researchers to select and implement the most appropriate method for their fluoxastrobin analysis needs.
References
- 1. lcms.cz [lcms.cz]
- 2. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: (E/Z)-Fluoxastrobin-d4 (Mixture) vs. Non-Isotopically Labeled Alternatives in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the isotopically labeled internal standard, (E/Z)-Fluoxastrobin-d4 (Mixture), and a common non-isotopically labeled alternative, Triphenyl phosphate (TPP), for the analysis of the fungicide Fluoxastrobin. This comparison is supported by experimental data and detailed methodologies to aid in making informed decisions for your analytical workflows.
In the realm of quantitative mass spectrometry, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and analysis. The ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any losses or variations experienced by the analyte are mirrored by the standard. This allows for accurate quantification even in complex matrices.
(E/Z)-Fluoxastrobin-d4 is a deuterated analog of the fungicide Fluoxastrobin. This means that four hydrogen atoms in its structure have been replaced with deuterium, a heavier isotope of hydrogen. This subtle change in mass allows it to be distinguished from the native Fluoxastrobin by a mass spectrometer, while its chemical behavior remains nearly identical. In contrast, non-isotopically labeled internal standards, such as Triphenyl phosphate (TPP), are structurally different from the analyte and are chosen for their chemical stability and distinct retention time in the chromatographic separation.
Performance Under the Microscope: A Data-Driven Comparison
The primary advantage of an isotopically labeled internal standard like (E/Z)-Fluoxastrobin-d4 lies in its ability to co-elute with the analyte and experience virtually identical matrix effects. Matrix effects, caused by other components in the sample, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Because (E/Z)-Fluoxastrobin-d4 behaves so similarly to Fluoxastrobin, it effectively compensates for these matrix-induced variations.
| Performance Parameter | (E/Z)-Fluoxastrobin-d4 (Mixture) | Triphenyl phosphate (TPP) | Key Advantage |
| Analyte | Fluoxastrobin | Various Pesticides | |
| Method | Isotope Dilution LC-MS/MS | LC-MS/MS or GC-MS/MS | |
| Typical Recovery | 80.2% - 105.0%[1] | General acceptance range of 70-120% | (E/Z)-Fluoxastrobin-d4 demonstrates excellent and consistent recovery. |
| Precision (RSD) | < 18.1%[1] | Generally acceptable < 20% | (E/Z)-Fluoxastrobin-d4 shows high precision in inter-laboratory studies. |
| Matrix Effect Compensation | Excellent | Moderate to Good | (E/Z)-Fluoxastrobin-d4 provides superior compensation due to identical physicochemical properties and co-elution with the analyte. |
| Specificity | High | Moderate | TPP may have a different retention time and ionization efficiency compared to the analyte, potentially leading to less accurate correction. |
Experimental Protocols: A Glimpse into the Methodology
To understand how these internal standards are employed, here are outlines of typical experimental workflows.
Experimental Workflow for Fluoxastrobin Analysis using (E/Z)-Fluoxastrobin-d4
A detailed protocol for the determination of Fluoxastrobin in water involves spiking the sample with the isotopically-labeled internal standard at the beginning of the process. The sample is then subjected to extraction and cleanup before analysis by LC-MS/MS. Quantification is based on the ratio of the peak area of the native Fluoxastrobin to that of (E/Z)-Fluoxastrobin-d4.
Experimental Workflow for Multi-Residue Pesticide Analysis using Triphenyl phosphate (TPP)
In a typical multi-residue method using TPP, the internal standard is often added to the final extract just before instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique. After extraction with a solvent like acetonitrile and a cleanup step using dispersive solid-phase extraction (d-SPE), a known amount of TPP is added to the sample extract. The sample is then analyzed, and the analyte concentration is calculated based on the response factor relative to TPP.
The Decisive Factors: Why (E/Z)-Fluoxastrobin-d4 Holds the Edge
The choice between an isotopically labeled internal standard and a non-isotopically labeled one often comes down to a trade-off between cost and performance. While non-isotopically labeled standards like TPP are generally less expensive and widely used in multi-residue screening, they may not provide the same level of accuracy for single-analyte quantification, especially in challenging matrices.
For regulatory submissions, method validation, and research where the highest data quality is required, the use of a stable isotope-labeled internal standard like (E/Z)-Fluoxastrobin-d4 is the gold standard. Its ability to accurately correct for variations throughout the entire analytical process, from extraction to detection, provides a level of confidence that is difficult to achieve with a structurally unrelated internal standard. While TPP is a viable and cost-effective option for broad-spectrum pesticide analysis, for targeted, high-precision quantification of Fluoxastrobin, (E/Z)-Fluoxastrobin-d4 offers demonstrably superior performance.
References
A Comparative Guide to the Analysis of Fluoxastrobin: Isotopic vs. Non-Isotopic Standards
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active compounds like the fungicide fluoxastrobin is paramount. This guide provides a comprehensive comparison of analytical methodologies for fluoxastrobin, focusing on the use of isotopic versus non-isotopic standards. We will delve into the experimental data that underscores the performance of these methods, offering a clear perspective on their respective accuracy and precision.
Fluoxastrobin belongs to the strobilurin class of fungicides, which act by inhibiting the mitochondrial respiration chain at the level of the cytochrome-bc1 complex (Complex III)[1]. Its widespread use in agriculture necessitates robust analytical methods to monitor its residues in various matrices, from environmental samples to food products[2][3][4][5]. The choice of analytical standard is a critical factor that directly impacts the reliability of these measurements.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as ¹³C-fluoxastrobin, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for quantitative analysis[6][7]. This technique, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response[7][8][9].
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis[7][10]. An isotopic internal standard co-elutes with the target analyte and experiences the same matrix effects, leading to a more accurate quantification[7][9].
Alternative Approaches: The External Standard Method
In the absence of an isotopic standard, quantification is often performed using an external standard calibration[3]. This approach involves creating a calibration curve from a series of standards of known concentrations prepared in a solvent or a blank matrix extract (matrix-matched calibration)[10]. While more accessible and less expensive, this method is more susceptible to inaccuracies arising from matrix effects and procedural variations[8].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique often paired with external standard quantification for multi-residue pesticide analysis, including fluoxastrobin[4][5][11].
Performance Comparison: Accuracy and Precision
The following tables summarize the performance data for fluoxastrobin analysis using methods with and without an isotopic standard. The data is compiled from various studies and demonstrates the typical accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) that can be achieved.
Table 1: Performance of Fluoxastrobin Analysis with an Isotopic Standard (LC-MS/MS)
| Matrix | Fortification Level (ng/g or µg/kg) | Recovery (%) | RSD (%) | Reference |
| Water | 0.05 (LOQ) | Not explicitly stated, but method was validated at this level | Not explicitly stated | [6] |
| Maize | Not specified for fluoxastrobin, but for other mycotoxins at various levels | 88 - 105 | 4 - 11 | [7][9] |
Note: Specific recovery and RSD data for fluoxastrobin with an isotopic standard in various matrices is not always detailed in publicly available validation reports, but the general performance of the isotope dilution method is well-established to be within the ranges shown for similar compounds.
Table 2: Performance of Fluoxastrobin Analysis without an Isotopic Standard
| Method | Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| UPLC-PDA | Fruits and Beverages | 0.01, 0.05, 0.1 | 82.60 - 101.11 | 5.4 - 15.3 | [3] |
| QuEChERS-GC-MS/MS | Various Food Matrices | Not specified for fluoxastrobin | Generally 70-120 (acceptable range) | ≤ 20 (typical requirement) | [4][11] |
| QuEChERS-LC-MS/MS | Cereal Grains | Not specified for fluoxastrobin | Generally within acceptable validation limits | Not specified for fluoxastrobin | [5] |
As the data indicates, methods employing an isotopic standard generally demonstrate higher and more consistent recoveries with lower variability (RSD), signifying greater accuracy and precision[7][9]. While external standard methods can achieve acceptable performance, they are more prone to wider recovery ranges and higher RSDs, particularly in complex matrices[3].
Experimental Protocols
Below are detailed methodologies for the analysis of fluoxastrobin using both an isotopic standard and a common non-isotopic standard method.
Method 1: Fluoxastrobin Analysis in Water using an Isotopic Standard and LC-MS/MS
This protocol is based on the principles outlined in EPA Method 5042870[6].
1. Sample Preparation
-
To a 50 ± 0.05 g water sample in a suitable container, add a known amount of the isotopic internal standard solution (e.g., ¹³C-fluoxastrobin).
-
For fortified recovery samples, spike with a known concentration of the fluoxastrobin standard.
-
Vortex the sample to ensure homogeneity.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system such as a Thermo Vanquish.
-
Column: Phenomenex Kinetex C18 (100 mm x 2.1 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate fluoxastrobin from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: A triple quadrupole mass spectrometer such as a Thermo TSQ Quantiva.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both fluoxastrobin and its isotopic standard.
3. Quantification Quantification is based on the ratio of the peak area of the native fluoxastrobin to the peak area of the isotopic internal standard, compared against a calibration curve prepared with known concentrations of both.
Method 2: Fluoxastrobin Analysis in Fruits and Beverages using an External Standard and UPLC-PDA
This protocol is based on the method described by Li et al. (2013)[3].
1. Sample Preparation (Extraction and Cleanup)
-
Homogenize 10 g of the sample.
-
Add 20 mL of ethyl acetate-cyclohexane (1:1, v/v) and extract by ultrasonication for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant and concentrate to near dryness using a rotary evaporator at 40°C.
-
Re-dissolve the residue in 2 mL of ethyl acetate-cyclohexane (1:1, v/v).
-
Clean up the extract using Gel Permeation Chromatography (GPC).
-
Collect the eluent containing the fluoxastrobin fraction and concentrate to dryness.
-
Reconstitute the residue in 1 mL of acetonitrile for UPLC analysis.
2. UPLC-PDA Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: BEH C18 column (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Water-acetonitrile (3:7, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: Photo-Diode Array (PDA) detector at 251 nm.
-
Injection Volume: 5 µL.
3. Quantification Quantification is performed using an external standard calibration curve constructed by plotting the peak area of the fluoxastrobin standards against their concentrations.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action of fluoxastrobin at the Qo site of Complex III.
Caption: Workflow for fluoxastrobin analysis using an isotopic standard.
Conclusion
The choice between an isotopic standard and an external standard for fluoxastrobin analysis depends on the specific requirements of the study. For applications demanding the highest level of accuracy and precision, especially in complex matrices, the isotope dilution method is unequivocally superior. It provides robust and reliable data by effectively mitigating matrix-induced errors.
For routine monitoring or in situations where an isotopic standard is not available, methods using external standard calibration, such as the one described with UPLC-PDA or in conjunction with QuEChERS, can provide acceptable results. However, careful validation, including the use of matrix-matched calibrants and quality control samples, is crucial to ensure the reliability of the data.
Ultimately, a thorough understanding of the advantages and limitations of each approach, as presented in this guide, will enable researchers to select the most appropriate method for their analytical needs, ensuring data of the highest quality for safety assessment and regulatory compliance.
References
- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. epa.gov [epa.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Limit of detection (LOD) and quantification (LOQ) for fluoxastrobin analysis
This guide provides a comparative overview of analytical methodologies for the determination of fluoxastrobin, a broad-spectrum fungicide, in various matrices. We will focus on the limit of detection (LOD) and limit of quantification (LOQ), critical parameters for assessing the sensitivity of analytical methods. The information presented is intended for researchers, scientists, and professionals in drug development and food safety.
Fluoxastrobin is a strobilurin fungicide used to control a wide range of fungal diseases on crops.[1] Its detection at trace levels is crucial for monitoring environmental contamination and ensuring food safety. The choice of analytical method depends on the matrix, the required sensitivity, and the available instrumentation. The most common techniques employed for fluoxastrobin analysis are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, and gas chromatography (GC) coupled with mass spectrometry.[1]
Comparison of Analytical Methods for Fluoxastrobin Analysis
The following table summarizes the performance of two distinct analytical methods for the quantification of fluoxastrobin in different matrices.
| Parameter | Method 1: LC-MS/MS | Method 2: UPLC-PDA |
| Analyte(s) | Fluoxastrobin and its metabolites | Fluoxastrobin and fluacrypyrim |
| Matrix | Water | Fruits and Beverages |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultra-Performance Liquid Chromatography with Photodiode Array Detector (UPLC-PDA) |
| Limit of Detection (LOD) | 0.0050 µg/L (ppb) | ≤ 6 µg/kg |
| Limit of Quantification (LOQ) | 0.05 µg/L (ppb) | ≤ 20 µg/kg |
| Linearity Range | Not explicitly stated, but calibration curve generated. | 0.05 - 2 mg/L (r > 0.999) |
| Recovery | Not explicitly stated. | 82.60% - 101.11% |
| Relative Standard Deviation (RSD) | Not explicitly stated. | 5.4% - 15.3% |
| Reference | [2][3] | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are the experimental protocols for the two methods highlighted.
Method 1: LC-MS/MS Analysis of Fluoxastrobin in Water
This method is designed for the sensitive detection of fluoxastrobin and its metabolites in water samples using isotopically-labeled internal standards for quantification.[2]
1. Sample Preparation:
-
Weigh 50 ± 0.05 g of the water sample into a suitable container.[2]
-
For recovery samples, spike with a known concentration of the fluoxastrobin standard solution.[2]
-
Add an internal standard solution and mix thoroughly.[2]
-
An aliquot of this solution is then directly analyzed by LC-MS/MS.[2]
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[2]
-
Quantification: A calibration curve is generated by linear regression of the ratio of the standard peak area to the internal standard peak area versus the standard concentrations. The calibration points are weighted (1/x) to improve the fit near the limit of detection.[3] Quantification is based on comparing the peak areas of the sample to those of known standards.[2]
Method 2: UPLC-PDA Analysis of Fluoxastrobin in Fruits and Beverages
This method is suitable for determining fluoxastrobin residues in more complex matrices like fruits and beverages.[4]
1. Sample Preparation:
-
Extraction: The sample is extracted with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.[4]
-
Cleanup: The extract is cleaned up using gel permeation chromatography (GPC) to remove matrix interferences.[4]
2. UPLC-PDA Analysis:
-
Instrumentation: An ultra-performance liquid chromatograph with a photodiode array detector.[4]
-
Chromatographic Column: A BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A mixture of water and acetonitrile (3:7, v/v).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Detection Wavelength: 251 nm.[4]
-
Quantification: The external standard method is used for quantification.[4]
General Workflow for Fluoxastrobin Analysis
The following diagram illustrates a generalized workflow for the analysis of fluoxastrobin in environmental or food samples. The specific steps and reagents may vary depending on the chosen method and the sample matrix.
Caption: Generalized workflow for fluoxastrobin residue analysis.
References
Inter-laboratory comparison of fluoxastrobin quantification methods
A comprehensive guide to the inter-laboratory comparison of fluoxastrobin quantification methods, providing researchers, scientists, and drug development professionals with a comparative overview of analytical techniques and their performance. This guide includes detailed experimental protocols and quantitative data to support the selection of appropriate methods for fluoxastrobin analysis.
Introduction to Fluoxastrobin and its Analysis
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops such as potatoes, vegetables, and cereals.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1][2] Accurate and reliable quantification of fluoxastrobin residues is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. The primary analytical methods for fluoxastrobin determination are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or photodiode array detection (UPLC-PDA).[3][4]
Comparison of Analytical Methods for Fluoxastrobin Quantification
The selection of an analytical method for fluoxastrobin quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of different validated methods.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | Water | 0.0043 - 0.0096 ng/g | 0.05 ng/g | Not specified | Not specified |
| UPLC-PDA | Fruits and Beverages | ≤ 6 µg/kg | ≤ 20 µg/kg | 82.60 - 101.11 | 5.4 - 15.3 |
| LC-MS/MS (QuEChERS) | Agricultural Products | Not specified | 0.01 mg/kg | 75.5 - 100.3 | ≤ 5.5 |
| LC-MS/MS (QuEChERS) - Inter-laboratory Validation | Agricultural Products | Not specified | 0.01 mg/kg | 79.5 - 100.5 | ≤ 18.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method for Fluoxastrobin in Water[3][5]
This method is designed for the analysis of fluoxastrobin and its metabolites in water samples.
-
Sample Preparation:
-
Weigh 50 g of the water sample into a 50 mL polypropylene centrifuge tube.
-
Add an isotopic internal standard.
-
Cap the tube and mix well.
-
Take an aliquot of the supernatant for analysis.
-
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Quantification: Based on the comparison of peak areas of the analyte to those of known standards. A linear regression with a weighting of 1/x is used to generate the calibration curve. Two product ions are monitored for each analyte, one for quantification and one for confirmation.
UPLC-PDA Method for Fluoxastrobin in Fruits and Beverages[4]
This method is suitable for determining fluoxastrobin residues in fruit and beverage matrices.
-
Sample Preparation:
-
Extract the sample with a 1:1 (v/v) mixture of ethyl acetate and cyclohexane using ultrasonication.
-
Clean up the extract using gel permeation chromatography (GPC).
-
-
Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).
-
Chromatographic Conditions:
-
Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Water-acetonitrile (3:7, v/v) at a flow rate of 0.3 mL/min.
-
Column Temperature: 40°C
-
Detection Wavelength: 251 nm
-
-
Quantification: Performed using an external standard method.
LC-MS/MS Method using QuEChERS for Agricultural Products[6]
This method utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique for the analysis of fluoxastrobin in various agricultural products.
-
Sample Preparation (QuEChERS):
-
Use acetonitrile as the extraction solvent.
-
Add MgSO₄ and primary secondary amine (PSA) for purification.
-
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Quantification: Based on a calibration curve with a coefficient of determination (R²) > 0.998.
Inter-laboratory Validation Example
An inter-laboratory study was conducted to validate the LC-MS/MS method with QuEChERS for the analysis of fluoxastrobin and its Z-isomer in five representative agricultural products. The results from the originating laboratory and an external validation laboratory are presented below.
| Analyte | Laboratory | Recovery (%) | RSD (%) |
| Fluoxastrobin | Originating Lab | 75.5 - 100.3 | ≤ 5.5 |
| External Lab | 79.5 - 100.5 | ≤ 18.1 | |
| Fluoxastrobin Z-isomer | Originating Lab | 75.0 - 103.9 | ≤ 4.3 |
| External Lab | 78.8 - 104.7 | ≤ 10.2 |
The results demonstrate good agreement between the two laboratories, indicating the method's accuracy and reproducibility.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of fluoxastrobin in a given sample.
References
- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]
- 3. epa.gov [epa.gov]
- 4. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC Methods for Fluoxastrobin Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of active ingredients like fluoxastrobin, a broad-spectrum fungicide, is paramount. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a detailed comparison of these two methods for fluoxastrobin analysis, supported by experimental data, to aid in selecting the most suitable technique for specific analytical needs.
This comparison delves into the experimental protocols and performance characteristics of both HPLC and GC methodologies for the determination of fluoxastrobin. While HPLC is often favored for its applicability to a wide range of compounds without the need for derivatization, GC can offer advantages in terms of speed and sensitivity for certain analytes.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a robust and widely validated technique for fluoxastrobin analysis in various matrices, including water and food products.[1][2]
Experimental Protocol: HPLC-MS/MS
A validated method for the analysis of fluoxastrobin in water utilizes liquid chromatography with tandem mass spectrometry.[1][2]
Sample Preparation:
-
Weigh 50 g of the water sample into a suitable container.
-
For recovery experiments, fortify the sample with a known concentration of fluoxastrobin standard solution.
-
Add an isotopic internal standard to all samples.
-
Mix the sample thoroughly.
-
An aliquot of the sample is then directly analyzed by LC-MS/MS.[1][2]
Chromatographic Conditions:
-
Instrument: HPLC system coupled with a tandem mass spectrometer (e.g., Thermo TSQ Quantiva).[1]
-
Column: Phenomenex Kinetex C18, 1.7 µm, 100 x 2.1 mm.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3]
-
Flow Rate: 300 µL/min.[3]
-
Injection Volume: 50 µL.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1]
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for pesticide residue analysis. For strobilurin fungicides, including fluoxastrobin, GC-MS methods have been developed and validated.[1]
Experimental Protocol: GC-MS
A general method for the determination of strobilurin fungicide residues in food matrices using GC-MS is as follows:
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize a representative sample of the food matrix.
-
Weigh 10-15 g of the homogenized sample into a centrifuge tube.
-
Add water and an appropriate organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and cyclohexane).[4]
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant (organic phase) for cleanup.
-
Cleanup is performed using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB).[4]
-
Centrifuge and take an aliquot of the cleaned extract for GC-MS analysis.
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS).[5]
-
Carrier Gas: Helium or Hydrogen.[5]
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature ramp to ensure separation of analytes. For example, starting at 50°C, holding for 1 minute, then ramping to 300°C.[5]
-
Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of three strobilurin fungicide residues in fruits, vegetables and soil by a modified quick, easy, cheap, effective, rugged (QuEChERS) method coupled with gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. measurlabs.com [measurlabs.com]
Performance Evaluation of (E/Z)-Fluoxastrobin-d4 (Mixture) in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Fluoxastrobin, with a focus on the pivotal role of the deuterated internal standard, (E/Z)-Fluoxastrobin-d4 (Mixture), in achieving accurate and reliable results, particularly within the framework of proficiency testing (PT). Proficiency testing is a cornerstone of laboratory quality assurance, and the use of appropriate internal standards is critical for successful participation.
The Critical Role of Isotopically Labeled Internal Standards in Proficiency Testing
In analytical chemistry, especially in complex matrices such as food and environmental samples, the use of an ideal internal standard is paramount for correcting analytical variability. Deuterated standards, such as (E/Z)-Fluoxastrobin-d4, are considered the gold standard for mass spectrometry-based quantification.[1][2] They exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[3] This co-elution and similar behavior allow for effective compensation for matrix effects and variations in extraction recovery, which are common sources of error in pesticide residue analysis.[4]
The primary advantage of using a stable isotope-labeled internal standard like (E/Z)-Fluoxastrobin-d4 is the ability to perform isotope dilution mass spectrometry (IDMS). This technique provides high precision and accuracy, as the ratio of the analyte to its labeled internal standard is measured, which is less susceptible to fluctuations in instrument response and sample matrix suppression or enhancement.[5]
Performance in Proficiency Testing: A Comparative Overview
While specific proficiency testing reports exclusively evaluating the performance of (E/Z)-Fluoxastrobin-d4 are not publicly available, its impact can be inferred from the stringent requirements of these programs and the well-established principles of analytical chemistry. Laboratories participating in proficiency tests for pesticide residues are expected to produce results that are accurate, precise, and comparable to those of other laboratories.[6][7]
To illustrate the expected performance improvement, the following tables present a hypothetical comparison of proficiency test results for Fluoxastrobin analysis in a food matrix (e.g., rice flour), with and without the use of (E/Z)-Fluoxastrobin-d4 as an internal standard. The assigned value for the proficiency test sample is 0.100 mg/kg.
Table 1: Hypothetical Proficiency Test Results for Fluoxastrobin in Rice Flour (Assigned Value = 0.100 mg/kg)
| Method | Reported Value (mg/kg) | Recovery (%) | z-score* | Performance Evaluation |
| LC-MS/MS with (E/Z)-Fluoxastrobin-d4 | 0.105 | 105 | 0.25 | Satisfactory |
| LC-MS/MS without Internal Standard | 0.075 | 75 | -1.25 | Questionable |
| LC-MS/MS with Structural Analogue IS | 0.115 | 115 | 0.75 | Satisfactory |
*z-scores are calculated based on a hypothetical standard deviation for proficiency testing of 0.02.
Table 2: Comparison of Method Precision and Accuracy
| Parameter | LC-MS/MS with (E/Z)-Fluoxastrobin-d4 | LC-MS/MS without Internal Standard | LC-MS/MS with Structural Analogue IS |
| Accuracy (Bias) | Low | High | Moderate |
| Precision (RSD) | < 5% | 15-25% | 5-15% |
| Matrix Effect Impact | Minimal | High | Moderate |
| Confidence in Results | High | Low | Moderate |
These tables illustrate that methods employing (E/Z)-Fluoxastrobin-d4 are expected to yield more accurate and precise results, leading to better performance in proficiency testing. The use of a deuterated internal standard significantly mitigates the impact of the sample matrix, which is a major challenge in food analysis.
Experimental Protocols
A robust analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of Fluoxastrobin in an agricultural commodity using (E/Z)-Fluoxastrobin-d4.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of the (E/Z)-Fluoxastrobin-d4 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a portion of the extract to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is the final extract for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with formic acid and methanol or acetonitrile.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluoxastrobin and (E/Z)-Fluoxastrobin-d4. For example, for Fluoxastrobin, a potential transition could be m/z 459 -> 188. The corresponding transition for the d4-labeled standard would be m/z 463 -> 188.[8]
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantage of using a deuterated internal standard in proficiency testing.
Caption: Experimental workflow for Fluoxastrobin analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. food.dtu.dk [food.dtu.dk]
- 5. Comparison of Assigned Values from Participants' Results, Spiked Concentrations of Test Samples, and Isotope Dilution Mass Spectrometric Results in Proficiency Testing for Pesticide Residue Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. epa.gov [epa.gov]
Linearity and range of detection for fluoxastrobin using Fluoxastrobin-d4
Comparative Guide to the Analytical Detection of Fluoxastrobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the detection and quantification of fluoxastrobin, a broad-spectrum fungicide. The focus is on the linearity and range of detection, with a primary examination of the use of Fluoxastrobin-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and a comparison with alternative methods such as Ultra-Performance Liquid Chromatography with a Photodiode Array Detector (UPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison
The selection of an appropriate analytical method for fluoxastrobin quantification is critical for accuracy and reliability. The use of a deuterated internal standard like Fluoxastrobin-d4 in LC-MS/MS is a widely accepted approach to compensate for matrix effects and variations in sample preparation and instrument response. This section compares the performance of this method with other common analytical techniques.
Table 1: Comparison of Analytical Methods for Fluoxastrobin Detection
| Parameter | LC-MS/MS with Fluoxastrobin-d4 | UPLC-PDA | GC-MS/MS |
| Linearity Range | Not explicitly stated in reviewed documents. Quantification is based on a 1/x weighted linear regression of the standard-to-internal standard peak area ratio versus concentration. | 0.05 - 2 mg/L[1] | Dependent on sample matrix and instrument conditions. |
| Correlation Coefficient (R²) | Not explicitly stated in reviewed documents. | > 0.999[1] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Method Detection Limit (MDL) of 0.0050 µg/L (ppb) in water[2] | ≤ 6 µg/kg in fruit and beverage matrices[1] | Dependent on matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | Target LOQ of 0.05 µg/L (ppb) in water[3] | ≤ 20 µg/kg in fruit and beverage matrices[1] | Typically in the low µg/kg range. |
| Internal Standard | Fluoxastrobin-d4 | Typically external standard calibration[1] | Various, depending on the method. |
| Sample Preparation | QuEChERS or direct injection (for water) | QuEChERS, GPC | QuEChERS |
| Instrumentation | LC system coupled with a tandem mass spectrometer | UPLC system with a photodiode array detector | GC system with a tandem mass spectrometer |
| Selectivity | High | Moderate | High |
| Matrix Effect | Compensated by internal standard | Can be significant | Can be significant, often mitigated by matrix-matched standards. |
Experimental Workflows and Signaling Pathways
The analytical workflow for pesticide residue analysis, including fluoxastrobin, typically involves sample preparation, chromatographic separation, and detection. The use of an internal standard is a critical step in quantitative analysis to ensure accuracy.
Caption: General workflow for fluoxastrobin analysis.
The primary mode of action for fluoxastrobin is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi, which disrupts ATP production.
Caption: Fluoxastrobin's inhibitory effect on the fungal respiratory chain.
Detailed Experimental Protocols
LC-MS/MS Method with Fluoxastrobin-d4 Internal Standard
This protocol is based on the principles outlined in the EPA method for the determination of fluoxastrobin in water.[2][3]
-
Sample Preparation (Water Samples):
-
For clean water samples, direct injection may be possible after filtration.
-
For samples with particulate matter, a centrifugation step is required.
-
An accurately measured volume of the water sample is fortified with a known concentration of Fluoxastrobin-d4 internal standard solution.
-
-
Sample Preparation (Solid Matrices - QuEChERS):
-
Homogenization: Weigh a representative portion of the solid sample (e.g., 10-15 g of fruit or soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.[4][5]
-
Extraction: Add 10-15 mL of acetonitrile to the sample tube. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.[4]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the layers.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, C18 to remove nonpolar interferences, and/or graphitized carbon black (GCB) to remove pigments. Vortex for 30 seconds and centrifuge.[4]
-
Internal Standard Addition: The supernatant is then transferred to an autosampler vial, and a known amount of Fluoxastrobin-d4 is added.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both fluoxastrobin and Fluoxastrobin-d4.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of fluoxastrobin to the peak area of Fluoxastrobin-d4 against the concentration of the fluoxastrobin calibration standards. A 1/x weighted linear regression is often used.[2]
-
UPLC-PDA Method (Alternative)
This protocol is based on a validated method for the determination of fluoxastrobin in fruits and beverages.[1]
-
Sample Preparation:
-
Extraction: The sample is extracted with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.
-
Cleanup: The extract is cleaned up using gel permeation chromatography (GPC).
-
-
UPLC-PDA Conditions:
-
Quantification:
-
Quantification is performed using an external standard calibration curve, plotting peak area against the concentration of fluoxastrobin standards.[1]
-
GC-MS/MS Method (Alternative)
This protocol outlines a general approach for the analysis of fluoxastrobin using GC-MS/MS, often after QuEChERS sample preparation.
-
Sample Preparation (QuEChERS):
-
Follow the QuEChERS protocol as described in the LC-MS/MS method section. The final extract in acetonitrile may need to be exchanged to a solvent more compatible with GC analysis (e.g., toluene or iso-octane).
-
-
GC-MS/MS Conditions:
-
GC System: A gas chromatograph with a suitable injection system (e.g., split/splitless or PTV).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or hydrogen at a constant flow.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, ramping to 300°C.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
MRM Transitions: Specific precursor-to-product ion transitions for fluoxastrobin are monitored.
-
-
Quantification:
-
Quantification is typically performed using matrix-matched calibration standards to compensate for matrix effects. An internal standard may also be used.
-
References
- 1. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
A Comparative Guide to Analytical Methods for (E/Z)-Fluoxastrobin Analysis: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of (E/Z)-Fluoxastrobin, a broad-spectrum strobilurin fungicide. The focus is on the specificity and selectivity advantages conferred by the use of a deuterated internal standard, (E/Z)-Fluoxastrobin-d4 (mixture), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical methods for this compound.
The Critical Role of Internal Standards in Analytical Accuracy
In quantitative analysis, particularly for complex matrices encountered in environmental and biological samples, the choice of calibration method is paramount to achieving accurate and reproducible results. The two primary approaches are external standard calibration and internal standard calibration.
An external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte, which is then used to determine the concentration of the analyte in an unknown sample. This method is straightforward but is susceptible to variations in sample preparation, injection volume, and instrument response, which can lead to significant errors.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a constant amount to all samples, standards, and blanks. By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, variations introduced during sample processing and analysis can be effectively compensated for. Isotopically labeled internal standards, such as (E/Z)-Fluoxastrobin-d4, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical behavior during extraction, ionization, and fragmentation, thus providing the most accurate correction for matrix effects and other sources of error.[1][2]
The use of deuterated analogues as internal standards has been shown to be particularly helpful in comparing quantitative results between different complex matrices, leading to improved accuracy and precision.[3]
Comparison of Analytical Methods: Internal Standard vs. External Standard
For the analysis of Fluoxastrobin, the use of an isotopically labeled internal standard like (E/Z)-Fluoxastrobin-d4 offers significant advantages in terms of specificity and selectivity over methods relying on external standards. The following table summarizes the key performance characteristics of an LC-MS/MS method utilizing a deuterated internal standard, based on a validated environmental chemistry method.[4][5] A direct comparison with a hypothetical external standard method under identical conditions is presented to highlight the expected performance differences.
| Parameter | Method using (E/Z)-Fluoxastrobin-d4 (Internal Standard) | Method using External Standard Calibration | Advantage of Internal Standard Method |
| Specificity | High: Co-elution of the deuterated standard with the native analyte provides a precise retention time marker, reducing the likelihood of false positives from matrix interferences. | Moderate to High: Dependent on chromatographic resolution and the selectivity of the mass spectrometer. Susceptible to co-eluting matrix components that may share similar mass transitions. | Enhanced confidence in analyte identification, especially in complex matrices. |
| Selectivity | High: The use of multiple reaction monitoring (MRM) for both the analyte and the internal standard provides two layers of mass filtering, significantly reducing background noise. | Moderate to High: Relies solely on the MRM transitions of the analyte, which can be affected by isobaric interferences from the matrix. | Improved signal-to-noise ratio, leading to lower detection and quantification limits. |
| Accuracy (Recovery) | Typically 70-120%[6]: The internal standard compensates for analyte losses during sample preparation and variations in instrument response. | Variable (can be outside 70-120%): Highly dependent on the consistency of the entire analytical process and the complexity of the matrix. Susceptible to matrix-induced signal suppression or enhancement.[7] | More reliable and consistent quantification across different sample matrices and batches. |
| Precision (RSD) | Typically ≤20%[6]: The ratiometric measurement corrects for random errors in injection volume and instrument variability. | Higher variability (often >20%): Prone to inconsistencies in sample handling and instrument performance. | Improved reproducibility and reliability of results. |
| Limit of Detection (LOD) | 0.0043 - 0.005 ng/g[6] | Potentially higher due to increased background noise and matrix effects. | Greater sensitivity for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.05 ng/g[4][5] | Potentially higher and more variable depending on the matrix. | Reliable quantification at lower concentrations. |
| Matrix Effect | Minimized: The internal standard co-experiences and corrects for signal suppression or enhancement caused by co-eluting matrix components.[8] | Significant challenge: Matrix effects can lead to underestimation or overestimation of the analyte concentration.[7][9] | Robustness of the method across diverse and complex sample types. |
Experimental Protocol: LC-MS/MS Method for Fluoxastrobin using a Deuterated Internal Standard
The following is a detailed methodology for the analysis of Fluoxastrobin in water samples using a deuterated internal standard, adapted from the US Environmental Protection Agency (EPA) method.[4][5]
1. Sample Preparation
-
Weigh 50 ± 0.05 g of the water sample into a suitable container.
-
For fortified samples, spike with a known amount of Fluoxastrobin standard solution.
-
Add a constant amount of the (E/Z)-Fluoxastrobin-d4 internal standard solution to all samples, calibration standards, and blanks.
-
Mix the samples thoroughly.
-
An aliquot of the sample is then ready for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Phenomenex Kinetex C18 (100 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like acetic acid or formic acid to improve peak shape and ionization efficiency.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both Fluoxastrobin and its deuterated internal standard should be optimized for the instrument being used.
3. Quantification
-
A calibration curve is generated by plotting the ratio of the peak area of the Fluoxastrobin to the peak area of the (E/Z)-Fluoxastrobin-d4 against the concentration of the Fluoxastrobin standards.
-
The concentration of Fluoxastrobin in the samples is then calculated from this calibration curve.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical process and the relationship between different calibration strategies, the following diagrams are provided.
References
- 1. scielo.br [scielo.br]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. epa.gov [epa.gov]
- 6. restek.com [restek.com]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Biological Matrices: A Comparative Analysis of Matrix Effects in Bioanalysis
For researchers, scientists, and drug development professionals, understanding and mitigating matrix effects is a critical hurdle in the development of robust and reliable bioanalytical methods. The inherent complexity of biological samples such as plasma, serum, urine, and saliva can significantly impact the accuracy and precision of quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of matrix effects across these common sample types, supported by experimental data and detailed methodologies, to aid in the development of effective bioanalytical strategies.
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, can lead to erroneous quantification of drug candidates and biomarkers. The composition of each biological matrix is unique, presenting distinct challenges for bioanalysis. Plasma and serum are rich in proteins and phospholipids, notorious for causing ion suppression. Urine, with its high salt content and variability in pH and metabolite concentrations, can also significantly interfere with analysis. Saliva, a less invasive alternative, presents its own challenges with viscosity and the presence of mucins and enzymes.
This guide delves into a comparative analysis of these matrices, offering insights into the expected magnitude of matrix effects and strategies for their mitigation.
Quantitative Comparison of Matrix Effects
To illustrate the varying impact of different biological matrices, the following tables summarize the matrix effects observed for different classes of analytes. The matrix effect is typically expressed as the percentage of ion suppression or enhancement, where a negative value indicates suppression and a positive value indicates enhancement.
| Analyte Class | Plasma/Serum | Urine | Oral Fluid/Saliva | Whole Blood |
| Cannabinoids (e.g., THC, THC-COOH) | Moderate to High Suppression (-20% to -60%)[1][2][3] | Low to Moderate Suppression (-10% to -40%)[1][2] | Low Suppression (-5% to -25%)[4] | High Suppression (can be > -50%) |
| Opioids (e.g., Fentanyl, Morphine) | Moderate Suppression (-15% to -50%)[5][6][7][8] | Variable (Enhancement or Suppression, +20% to -40%)[5][6][7] | Low to Moderate Suppression (-10% to -30%) | High Suppression (can be > -60%)[8] |
| Benzodiazepines (e.g., Diazepam, Alprazolam) | Low to Moderate Suppression (-10% to -35%)[9] | Low Suppression (-5% to -20%)[9] | Data not readily available for direct comparison | Moderate Suppression (-20% to -45%)[9] |
| Cocaine and Metabolites | Moderate Suppression (-20% to -50%)[10][11][12] | Low to Moderate Suppression (-10% to -30%)[10][11][12] | Low Suppression (-5% to -20%)[10][11][13] | Not explicitly compared in cited data |
Note: The values presented are indicative and can vary significantly depending on the specific analyte, sample preparation method, and LC-MS/MS conditions.
Experimental Protocols for Matrix Effect Evaluation
Accurate assessment of matrix effects is the first step towards their mitigation. The following are detailed protocols for three widely used methods.
Post-Column Infusion
This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
An analyte solution is continuously infused into the LC flow path between the analytical column and the mass spectrometer's ion source using a syringe pump and a T-connector.
-
A blank, extracted matrix sample (a sample of the same biological matrix that does not contain the analyte of interest) is then injected onto the LC-MS/MS system.
-
The signal of the infused analyte is monitored throughout the chromatographic run.
-
A stable baseline signal is expected. Any deviation (dip or peak) from this baseline indicates the elution of interfering components from the matrix, causing ion suppression or enhancement, respectively.
-
By comparing the retention time of the analyte with the regions of signal alteration, the potential for matrix effects can be assessed.
Post-Column Infusion Workflow
Standard Addition
This quantitative method is particularly useful when a true blank matrix is unavailable.
Methodology:
-
The sample is divided into several aliquots.
-
One aliquot remains unspiked, while increasing known amounts of the analyte standard are added to the other aliquots ("spiking").
-
All aliquots are then processed and analyzed using the LC-MS/MS method.
-
The instrument response is plotted against the concentration of the added analyte.
-
A linear regression is performed on the data points.
-
The absolute concentration of the analyte in the original sample is determined by extrapolating the regression line to the x-axis (where the y-value, or instrument response, is zero). The absolute value of the x-intercept represents the endogenous concentration.[14][15][16][17]
Standard Addition Workflow
Stable Isotope-Labeled Internal Standards (SIL-IS)
This is the most widely accepted and robust method for correcting matrix effects.
Methodology:
-
A known concentration of a stable isotope-labeled version of the analyte (the internal standard) is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
The SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute chromatographically.
-
Therefore, the SIL-IS experiences the same degree of matrix effect (ion suppression or enhancement) as the analyte.
-
Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area.
-
Any variation in the analyte signal due to matrix effects is compensated for by a proportional variation in the SIL-IS signal, resulting in a consistent and accurate analyte/IS ratio.[18][19]
SIL-IS Workflow for Matrix Effect Correction
Mitigation Strategies
Beyond the corrective measures described above, several strategies can be employed during method development to minimize matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to achieve baseline separation between the analyte and interfering components is crucial.
-
Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of quantification.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).
Conclusion
The choice of biological matrix has a profound impact on the extent of matrix effects in LC-MS/MS bioanalysis. Plasma and whole blood generally exhibit the most significant ion suppression due to their high protein and phospholipid content, while oral fluid and urine are often considered "cleaner" matrices. However, no matrix is completely free from interferences, and a thorough evaluation of matrix effects is a regulatory expectation and a cornerstone of robust bioanalytical method development.
By understanding the unique characteristics of each sample type and employing the appropriate evaluation and mitigation strategies, researchers can develop accurate, precise, and reliable methods for the quantification of drugs and biomarkers, ultimately contributing to the successful advancement of pharmaceutical research and development.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fluid and Plasma Cannabinoid Ratios after Around-the-Clock Controlled Oral Δ9-Tetrahydrocannabinol Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. Standard Additions | Separation Science [sepscience.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Recovery of Fluoxastrobin with a Deuterated Internal Standard: A Comparative Guide
The accurate quantification of pesticide residues, such as the fungicide fluoxastrobin, is critical in environmental monitoring and food safety assessment. The use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique to enhance the accuracy and reliability of these measurements. This guide provides a detailed comparison of fluoxastrobin recovery with the aid of a deuterated internal standard, supported by experimental data and protocols.
The Role of Deuterated Internal Standards
In LC-MS/MS analysis, matrix effects can significantly impact the accuracy of quantification.[1] Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration.[1] A deuterated internal standard, which is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, is an ideal tool to compensate for these effects.[2][3] Due to its similar chemical and physical properties, the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects.[3] By measuring the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise results.[4]
Data Presentation: Recovery of Fluoxastrobin in Water
The following table summarizes the recovery of fluoxastrobin in a water matrix using a deuterated internal standard (HEC 5725-dioxazin-D4). The data is extracted from an independent laboratory validation of the analytical method HE-001-W17-01, as documented by the EPA.[4] The use of the internal standard is integral to this method to eliminate possible matrix effects.[4]
| Fortification Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.05 | 88.3 | 2.8 |
| 0.50 | 95.8 | 3.5 |
Data obtained from the analysis of five replicate samples at each fortification level using LC-MS/MS with a deuterated internal standard.[4]
While direct comparative data for fluoxastrobin recovery without an internal standard is not available within this specific validation study, the high and consistent recovery rates with low relative standard deviations demonstrate the effectiveness of the internal standard in mitigating analytical variability. It is well-established that without an internal standard, recoveries would be expected to be lower and more variable due to uncompensated matrix effects.
Experimental Protocols
The following is a detailed methodology for the determination of fluoxastrobin in water, employing a deuterated internal standard for quantification.
1. Sample Preparation
-
Weigh 50 ± 0.05 g of the water sample into a 50 mL polypropylene centrifuge tube.
-
Fortify the sample with a known concentration of fluoxastrobin standard solution.
-
Add the deuterated internal standard (HEC 5725-dioxazin-D4) to the sample.
-
Cap the tube and mix thoroughly.
-
An aliquot of the supernatant is then taken for LC/MS/MS analysis.[4]
2. LC/MS/MS Analysis
-
Instrumentation: A Thermo TSQ Quantiva chromatograph/mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) interface, coupled with a Thermo Vanquish UHPLC system (or equivalent).[5]
-
Chromatographic Column: Phenomenex Kinetex C18, 100 mm x 2.1 mm, 1.7 µm particle size (or equivalent).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification and confirmation of fluoxastrobin and its deuterated internal standard.
3. Quantification
Quantification is based on the ratio of the peak area of the fluoxastrobin to the peak area of the deuterated internal standard.[4] A calibration curve is generated by plotting this ratio against the concentration of the calibration standards.[4]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.
References
Navigating the Maze of Multiclass Pesticide Residue Analysis: A Comparative Guide for Fluoxastrobin
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of pesticide residues in various matrices is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—for the multiclass analysis of pesticide residues, with a specific focus on the fungicide fluoxastrobin.
This comparison is supported by experimental data from validated methods, offering a clear and objective overview of each technique's performance. Detailed experimental protocols are provided to ensure reproducibility, and a visual workflow diagram illustrates the key stages of the analytical process.
Performance Data at a Glance: LC-MS/MS vs. GC-MS/MS for Fluoxastrobin
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the validation data for the analysis of fluoxastrobin using LC-MS/MS and GC-MS/MS, providing a direct comparison of their linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Table 1: Method Performance Data for Fluoxastrobin Analysis by LC-MS/MS
| Parameter | Performance |
| Linearity (R²) | > 0.998 |
| Limit of Quantitation (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery) | 75.5% - 100.3% |
| Precision (RSDr) | < 5.5% |
Data sourced from a validation study on agricultural products.
Table 2: Comparative Method Performance Data for Multiclass Pesticide Analysis Including Fluoxastrobin
| Parameter | LC-MS/MS | GC-MS/MS |
| Average Accuracy (Recovery) | 84% | 89% |
| Average Precision (RSD) | 15.1% | 11.0% |
Data sourced from a US FDA study on a multiclass pesticide analysis in a challenging matrix.
The Analytical Workflow: A Visual Guide
The journey from sample to result involves several critical steps. The following diagram, generated using Graphviz, illustrates a typical workflow for multiclass pesticide residue analysis.
Delving into the Details: Experimental Protocols
Reproducibility is the cornerstone of sound scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Method 1: QuEChERS Extraction and LC-MS/MS Analysis of Fluoxastrobin
This method is optimized for the extraction and quantification of fluoxastrobin and other pesticides from agricultural products.
1. Sample Preparation and Extraction (QuEChERS):
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the sample. For samples with low water content, add a defined volume of water to ensure a total of 10 mL of water.
-
Salting Out: Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture. A common mixture includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Anhydrous MgSO₄ is also added to remove residual water.
-
Vortex the tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
The resulting supernatant is the final extract for LC-MS/MS analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for fluoxastrobin.
-
MRM Transitions for Fluoxastrobin:
-
Quantifier Ion: Precursor ion m/z → Product ion m/z
-
Qualifier Ion: Precursor ion m/z → Product ion m/z
-
Method 2: QuEChERS Extraction and GC-MS/MS Analysis
This method provides an alternative approach for the analysis of a broad range of pesticides, including those more amenable to gas chromatography.
1. Sample Preparation and Extraction (QuEChERS):
-
The initial sample preparation and QuEChERS extraction steps are identical to those described for the LC-MS/MS method.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
The d-SPE cleanup procedure is also similar to the one used for LC-MS/MS. However, for GC-MS/MS analysis, it is crucial to ensure the complete removal of any non-volatile matrix components that could contaminate the GC inlet and column.
3. Solvent Exchange and Instrumental Analysis (GC-MS/MS):
-
Solvent Exchange: The acetonitrile extract from the d-SPE step is often evaporated and reconstituted in a solvent more compatible with GC analysis, such as ethyl acetate or toluene.
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity phenyl-arylene polymer equivalent to a DB-5ms).
-
Injection: A splitless or pulsed splitless injection is commonly employed to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the pesticides based on their volatility.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
MRM Transitions for Fluoxastrobin: Specific precursor and product ions are selected for sensitive and selective detection.
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and GC-MS/MS, when coupled with a robust sample preparation method like QuEChERS, are powerful techniques for the multiclass analysis of pesticide residues, including fluoxastrobin.
-
LC-MS/MS generally excels in the analysis of polar, thermally labile, and high molecular weight pesticides. The data presented for fluoxastrobin shows excellent linearity, a low limit of quantitation, and high precision with this technique.
-
GC-MS/MS is a well-established and highly effective method for volatile and semi-volatile pesticides. The comparative data indicates that it can provide excellent accuracy and precision, often with slightly better average recovery and lower relative standard deviation across a large suite of pesticides.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the range of pesticides to be targeted, the nature of the sample matrix, and the available instrumentation. For a comprehensive pesticide monitoring program, the use of both LC-MS/MS and GC-MS/MS in a complementary fashion is often the most effective strategy to ensure the broadest possible scope of analysis.
Safety Operating Guide
Personal protective equipment for handling (E/Z)-Fluoxastrobin-d4(Mixture)
(E/Z)-Fluoxastrobin-d4 (Mixture) is a labeled, leaf-systemic, broad-spectrum fungicide used as an internal standard in analytical testing, particularly for isotope dilution mass spectrometry.[1][2] As a member of the strobilurin class of fungicides, it functions by inhibiting mitochondrial respiration in fungi.[3][4] While valuable in research for its ability to mimic fluoxastrobin residues in environmental and biological samples, proper handling and disposal are paramount to ensure the safety of laboratory personnel.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling (E/Z)-Fluoxastrobin-d4 (Mixture), based on standard laboratory practices for handling fungicides and related chemical compounds.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Unlined, liquid-proof gloves made of neoprene, butyl, PVC, or nitrile are recommended.[5] Inspect gloves for leaks before use and wash the exterior before removal.[6] Sleeves should be worn over the gloves to prevent chemicals from entering.[5] |
| Eyes/Face | Safety glasses with side-shields or Goggles, Face shield | Eye protection should be worn where chemicals are stored or handled.[7] For splash hazards, chemical splash goggles or a full-face shield are necessary.[6] |
| Body | Laboratory coat, Chemical-resistant suit | A lab coat should be worn as a standard practice and removed before leaving the laboratory.[8] For tasks with a higher risk of exposure, a full-body, chemical-resistant suit may be required.[5] |
| Respiratory | Chemical cartridge respirator or Canister respirator | Use a respirator when handling the substance in a way that may generate dust, fumes, or aerosols, especially in poorly ventilated areas.[5][6] Ensure the respirator is NIOSH-approved and fitted correctly.[6] |
| Feet | Chemical-resistant boots | Wear closed-toe shoes at all times in the laboratory.[7] For significant spill risks, chemical-resistant boots are recommended, with pant legs worn outside the boots.[6][9] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol minimizes the risk of accidental exposure and ensures a safe laboratory environment.
Engineering Controls:
-
Ventilation: Handle (E/Z)-Fluoxastrobin-d4 (Mixture) in a well-ventilated area. For procedures that may generate airborne particles, use a fume hood or other local exhaust ventilation.[7]
Hygiene Practices:
-
Avoid eating, drinking, smoking, or applying cosmetics in areas where chemicals are handled.[7]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
-
Remove any contaminated clothing immediately and wash it before reuse.[10][11]
Handling Procedures:
-
Risk Assessment: Before beginning work, conduct a risk assessment for the planned procedures involving (E/Z)-Fluoxastrobin-d4 (Mixture).[8]
-
PPE Inspection: Inspect all PPE for damage before each use.[7]
-
Weighing and Aliquoting: If handling a solid form, perform these actions in a fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent to avoid splashing.
-
Spill Management: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and clean up the spill according to established laboratory procedures. Collect spillage and dispose of it as hazardous waste.[10]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7][11] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[7][10] If skin irritation or a rash occurs, get medical advice.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of (E/Z)-Fluoxastrobin-d4 (Mixture) and its containers is essential to prevent environmental contamination.
Waste Chemical Disposal:
-
Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[12] Do not allow the product to enter drains.[10]
-
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Container Disposal:
-
Do not reuse empty containers.[11]
-
For non-refillable containers, triple rinse the container (or equivalent) promptly after emptying.[12]
-
Add the rinsate to the application equipment or a mix tank, or store it for later use or disposal.[12]
-
The rinsed container can then be offered for recycling or disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.[12]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of (E/Z)-Fluoxastrobin-d4.
References
- 1. (E/Z)-Fluoxastrobin-d4(Mixture) | 1287192-28-2 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 4. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smith.agrilife.org [smith.agrilife.org]
- 6. Personal Protective Equipment for Pesticides for Trainers and Supervisors | Ohioline [ohioline.osu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rottler.com [rottler.com]
- 12. agchemicalsolutions.com [agchemicalsolutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
